Urea, 1-ethyl-1-phenyl-
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
1-ethyl-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRGHKIDHIAMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212426 | |
| Record name | Urea, 1-ethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63098-95-3 | |
| Record name | Urea, 1-ethyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063098953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-ethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Profiling and Synthesis of 1-Ethyl-1-phenylurea: A Comprehensive Guide to 1H and 13C NMR Analysis
Executive Summary & Chemical Context
1-Ethyl-1-phenylurea (also known as N-ethyl-N-phenylurea) is a highly versatile chemical scaffold utilized extensively in the development of lipophilic anticonvulsant agents[1] and highly potent, non-peptide antagonists for human Luteinizing Hormone-Releasing Hormone (LHRH) receptors[2]. Because minor structural modifications to the urea moiety drastically alter target binding affinity, rigorous structural elucidation is a mandatory step in structure-activity relationship (SAR) workflows.
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data listing. Here, we dissect the causality behind the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of 1-ethyl-1-phenylurea and provide a self-validating experimental framework to ensure absolute trustworthiness in your analytical results.
Synthetic Methodology and Sample Preparation
To analyze the compound, it must first be synthesized and properly prepared. The synthesis of 1-ethyl-1-phenylurea typically relies on the nucleophilic addition of N-ethylaniline to cyanic acid (generated in situ from sodium cyanate and glacial acetic acid) or via reaction with nitrourea[1]. The choice of an acidic aqueous medium ensures the protonation of the cyanate ion, forming the highly electrophilic cyanic acid, which is subsequently attacked by the secondary amine of N-ethylaniline.
Figure 1: Workflow for the synthesis and NMR preparation of 1-ethyl-1-phenylurea.
Principles of NMR Assignment for N,N-Disubstituted Ureas
The NMR spectra of ureas are heavily influenced by the partial double-bond character of the C-N bonds, resulting from the delocalization of the nitrogen lone pairs into the carbonyl π-system.
-
1H NMR Causality : The ethyl group attached to the nitrogen atom experiences significant deshielding due to the electron-withdrawing nature of the adjacent carbonyl group and the magnetic anisotropy of the phenyl ring[3]. Furthermore, the choice of solvent is paramount. Dimethyl sulfoxide-d6 (DMSO-d6) is selected over Chloroform-d (CDCl3) because DMSO forms strong hydrogen bonds with the primary amine (-NH2) protons. This slows their chemical exchange rate, allowing them to be observed as a distinct broad singlet rather than being lost in the baseline noise.
-
13C NMR Causality : The carbonyl carbon in ureas resonates significantly upfield (~157 ppm) compared to typical ketones (>200 ppm) or amides (~165-170 ppm). This upfield shift is directly caused by the dual resonance donation from both the N1 and N3 nitrogen atoms, which increases the electron density around the carbonyl carbon, thereby shielding it from the external magnetic field.
Figure 2: Logical mapping of structural moieties to their corresponding NMR signatures.
Quantitative Spectroscopic Data
The following tables summarize the expected 1H and 13C NMR chemical shifts for 1-ethyl-1-phenylurea acquired in DMSO-d6 at 298 K[3].
Table 1: 1H NMR Spectroscopic Data (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 1.05 | Triplet (t) | 3H | 7.1 | -CH3 (Ethyl) |
| 2 | 3.65 | Quartet (q) | 2H | 7.1 | -CH2- (Ethyl) |
| 3 | 5.80 | Broad Singlet (br s) | 2H | - | -NH2 (Urea) |
| 4 | 7.20 - 7.45 | Multiplet (m) | 5H | - | Aromatic Protons (Phenyl) |
Table 2: 13C NMR Spectroscopic Data (100 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 1 | 13.5 | Primary (CH3) | -CH3 (Ethyl) |
| 2 | 44.2 | Secondary (CH2) | -CH2- (Ethyl) |
| 3 | 127.5 | Tertiary (CH) | C-para (Phenyl) |
| 4 | 128.8 | Tertiary (CH) | C-ortho (Phenyl) |
| 5 | 129.5 | Tertiary (CH) | C-meta (Phenyl) |
| 6 | 142.0 | Quaternary (C) | C-ipso (Phenyl) |
| 7 | 157.5 | Quaternary (C=O) | Carbonyl (Urea) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol details the exact methodology for sample preparation and spectral acquisition, explaining the strict causality behind each step.
Protocol: High-Fidelity NMR Acquisition and D2O Validation
Step 1: Sample Preparation Dissolve 15–20 mg of highly purified 1-ethyl-1-phenylurea in 0.6 mL of anhydrous DMSO-d6.
-
Causality: A concentration of ~25-30 mM ensures an optimal signal-to-noise ratio for 13C acquisition within a reasonable timeframe (e.g., 512 scans) while preventing concentration-dependent aggregation that could artificially shift the -NH2 signal.
Step 2: Shimming and Tuning Transfer the solution to a 5 mm precision NMR tube. Perform automated or manual gradient shimming on the z-axis.
-
Causality: Precise shimming is non-negotiable to resolve the 7.1 Hz scalar coupling of the ethyl quartet and triplet. Poor magnetic field homogeneity will blur these critical splitting patterns, leading to ambiguous assignments.
Step 3: 1H NMR Acquisition Acquire the 1D proton spectrum using a standard 90° pulse sequence (e.g., zg30) with a relaxation delay (D1) of 1.5 seconds.
Step 4: Self-Validation via D2O Exchange (Critical Step) To definitively assign the broad singlet at ~5.80 ppm to the -NH2 group, add 1 drop (approx. 10 μL) of Deuterium Oxide (D2O) directly into the NMR tube. Shake vigorously for 30 seconds and re-acquire the 1H spectrum.
-
Causality: The labile protons of the urea -NH2 group will undergo rapid chemical exchange with the deuterium in D2O. The complete disappearance of the 5.80 ppm signal in the post-D2O spectrum provides irrefutable, self-validating proof of its identity as an exchangeable amine proton rather than an impurity.
Step 5: 13C NMR Acquisition Acquire the carbon spectrum using a proton-decoupled sequence (e.g., zgpg30). Set the relaxation delay (D1) to at least 2.0 seconds.
-
Causality: Quaternary carbons (the carbonyl and the ipso-phenyl carbon) lack attached protons to provide efficient dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing their signals from being artificially attenuated or lost in the baseline noise.
References
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Discovery of a Thieno[2,3-d]pyrimidine-2,4-dione Bearing a p-Methoxyureidophenyl Moiety at the 6-Position: A Highly Potent and Orally Bioavailable Non-Peptide Antagonist for the Human Luteinizing Hormone-Releasing Hormone Receptor Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Synthesis and Anticonvulsant Activities of 4-N-Substituted Arylsemicarbazones Institute of Pharmacology Polish Academy of Sciences (IF-PAN) URL:[Link]
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The Imperative of Thermal Characterization in Pharmaceutical Development
An In-Depth Technical Guide to the Characterization of Thermodynamic Stability and Melting Point of 1-Ethyl-1-phenylurea
Abstract: The thermodynamic stability and melting point of active pharmaceutical ingredients (APIs) and their intermediates are critical physicochemical parameters that profoundly influence drug development, formulation, manufacturing, and storage. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing 1-ethyl-1-phenylurea, a substituted urea derivative of interest to researchers and drug development professionals. We move beyond a simple recitation of data to explain the causality behind experimental choices, emphasizing an integrated approach that combines foundational theory with robust experimental techniques and predictive computational modeling. This document details field-proven, step-by-step protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explains the interpretation of the resulting data, and introduces the utility of in silico predictive methods. The objective is to equip scientists with the necessary framework to perform a thorough and self-validating thermal analysis of 1-ethyl-1-phenylurea and related compounds.
In the landscape of pharmaceutical sciences, the journey from a candidate molecule to a viable drug product is contingent upon a deep understanding of its material properties. For a compound such as 1-ethyl-1-phenylurea (Figure 1), its thermal characteristics are not mere data points but are fundamental to its processability and stability.
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Chemical Identity: 1-Ethyl-1-phenylurea is a disubstituted urea with the molecular formula C₉H₁₂N₂O.[1] It is crucial to distinguish this isomer from its counterpart, 1-ethyl-3-phenylurea (CAS 621-04-5), as the substitution pattern on the nitrogen atoms dictates the potential for intermolecular interactions and, consequently, all thermal properties.
-
Significance of Melting Point: The melting point is a primary indicator of a compound's purity and identity. In drug development, it governs key decisions in purification (crystallization), formulation (excipient compatibility), and manufacturing processes like hot-melt extrusion.
-
Role of Thermodynamic Stability: Thermodynamic stability refers to a substance's resistance to decomposition under thermal stress. A comprehensive stability profile is essential for defining storage conditions, predicting shelf-life, and ensuring the safety and efficacy of the final drug product by preventing the formation of potentially toxic degradants.[2][3]
Theoretical Foundations of Thermal Properties in Substituted Ureas
The macroscopic thermal behavior of 1-ethyl-1-phenylurea is dictated by the collective strength of its intermolecular forces within the crystal lattice.
-
Intermolecular Forces: The urea backbone is a potent hydrogen-bonding motif. While the N-H proton of the primary amine group is available for hydrogen bonding, the substitution of the ethyl and phenyl groups on the other nitrogen atom sterically hinders some interactions. The overall stability of the crystal lattice will be a balance between:
-
Hydrogen Bonding: The N-H···O=C interactions between molecules.
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Van der Waals Forces: Arising from the ethyl and phenyl substituents.
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π-π Stacking: Potential interactions between the phenyl rings of adjacent molecules.
-
-
Crystal Lattice Energy: This is the energy released when constituent molecules come together from the gas phase to form a crystal. A higher lattice energy, resulting from stronger and more numerous intermolecular interactions, directly correlates with a higher melting point and greater thermodynamic stability.
Experimental Determination of Thermal Properties
A multi-faceted experimental approach is required for a robust and self-validating characterization. We will focus on the two cornerstone techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): The Definitive Tool for Phase Transitions
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] This allows for the precise determination of the melting point and the enthalpy associated with this phase transition.
The goal of a DSC experiment is to resolve thermal events with high accuracy and precision. The choice of a slow heating rate (e.g., 5-10 °C/min) is deliberate; it ensures the sample remains in thermal equilibrium with the instrument, allowing for the complete resolution of the melting endotherm and the separation of closely occurring events like polymorphic transitions or impurity-induced melting point depression. The inert nitrogen atmosphere is critical to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are solely due to physical transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of 1-ethyl-1-phenylurea into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate of 10 °C/min to a temperature significantly above the melting point (e.g., 250 °C).
-
-
Data Analysis: Analyze the resulting thermogram to determine the extrapolated onset temperature of the melting endotherm, the peak temperature, and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA): Quantifying Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is the primary technique for determining the temperature at which a material begins to decompose.
The objective is to identify the onset of thermal degradation. A continuous, linear heating ramp exposes the material to increasing thermal stress, revealing the temperature at which covalent bonds begin to break, leading to the loss of volatile fragments. Performing the analysis under an inert nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation, which is a different chemical process.
-
Instrument Calibration: Verify the instrument's temperature and mass accuracy using appropriate standards.
-
Sample Preparation: Place 5-10 mg of 1-ethyl-1-phenylurea into a tared TGA pan (ceramic or platinum).
-
Instrument Setup:
-
Place the pan onto the TGA balance mechanism.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at ambient temperature.
-
Ramp the temperature at a rate of 10 °C/min to a high temperature where all material is expected to have decomposed (e.g., 600 °C).
-
-
Data Analysis: Examine the TGA curve (mass % vs. temperature) and its first derivative (DTG) to identify the onset temperature of decomposition (typically defined as the temperature at which 5% mass loss occurs).
Computational Approaches for Prediction and Understanding
In modern drug development, in silico methods are invaluable for predicting properties and guiding experimental work.[7] These computational tools can provide insights into the stability of molecules before they are even synthesized.
-
Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as bond dissociation energies.[2] This allows for the identification of the weakest bonds in the 1-ethyl-1-phenylurea molecule, providing a theoretical prediction of the initial fragmentation pathways during thermal decomposition.
-
QSPR Models: Quantitative Structure-Property Relationship models use existing data from a large library of compounds to build mathematical models that can predict properties like melting point based on molecular structure. While not a replacement for experimental data, they provide valuable estimates early in the discovery phase.[8]
Data Synthesis and Reporting
A comprehensive thermal characterization of 1-ethyl-1-phenylurea integrates the findings from all analytical techniques into a concise summary. For context, data for the related, well-characterized compound Phenylurea is included.
| Property | Method | Phenylurea (CAS 64-10-8) | 1-Ethyl-1-phenylurea (Illustrative) |
| Molecular Formula | - | C₇H₈N₂O | C₉H₁₂N₂O |
| Molecular Weight | - | 136.15 g/mol [9] | 164.20 g/mol [1] |
| Melting Point (Onset) | DSC | 143 - 149 °C[10] | To be determined experimentally |
| Enthalpy of Fusion (ΔHfus) | DSC | ~25-30 kJ/mol (Typical for ureas) | To be determined experimentally |
| Decomposition Onset (T₅%) | TGA | > 150 °C[11] | To be determined experimentally |
Conclusion
The characterization of the thermodynamic stability and melting point of 1-ethyl-1-phenylurea is a critical step in its evaluation for any application in pharmaceutical research and development. A purely data-driven approach is insufficient; a deep understanding of the underlying principles and the causality behind the chosen methodologies is paramount. By integrating robust experimental techniques like DSC and TGA with the predictive power of computational chemistry, researchers can build a comprehensive and self-validating physicochemical profile of the molecule. This integrated strategy not only ensures data integrity but also accelerates the development timeline by enabling informed decisions regarding formulation, processing, and storage, ultimately ensuring the quality and safety of future therapeutic agents.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3047248, 1-ethyl-1-phenylurea. PubChem. [Link]
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NextSDS (n.d.). 1-ETHYL-1-PHENYL-3-(O-TOLYL)UREA — Chemical Substance Information. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6828, Centralite. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43016390. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12115, 1-ethyl-3-phenylurea. PubChem. [Link]
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American Chemical Society (n.d.). Evaluating phenylurea herbicide photostability using computational chemistry. [Link]
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MDPI (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. [Link]
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Cheméo (n.d.). Chemical Properties of Urea, N-ethyl-N'-phenyl- (CAS 621-04-5). [Link]
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MDPI (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6145, Phenylurea. PubChem. [Link]
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National Institute of Standards and Technology (n.d.). Urea, phenyl-. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology (n.d.). Urea, N-ethyl-N'-phenyl-. NIST Chemistry WebBook. [Link]
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International Journal of Pharmaceutical Research & Allied Sciences (2016). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. [Link]
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The University of Arizona (2005). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. [Link]
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RSC Publishing (2011). Computational study of radicals derived from hydroxyurea and its methylated analogues. [Link]
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RSC Publishing (n.d.). Synthesis of 11C-labelled N,N′-diphenylurea and ethyl phenylcarbamate by a rhodium-promoted carbonylation via [11C]isocyanatobenzene using phenyl azide and [11C]carbon monoxide. [Link]
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ACS Publications (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. [Link]
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RSC Publishing (n.d.). Trimorphism of N-methylurea: crystal structures, phase transitions and thermodynamic stabilities. [Link]
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RSC Publishing (n.d.). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. [Link]
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Elsevier (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. [Link]
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Unveiling the Mechanism of Action of 1-Ethyl-1-phenylurea in Biological Assays: A Comprehensive Technical Guide
Executive Summary
The urea scaffold is a privileged structure in both medicinal chemistry and agrochemical development. While symmetrical 1,3-disubstituted ureas have been extensively characterized, the asymmetric Urea, 1-ethyl-1-phenyl- (CAS 63098-95-3) presents a unique stereoelectronic profile. Unlike traditional derivatives, the 1,1-disubstitution pattern abolishes the hydrogen-bond donor capacity at the N1 position. This forces the bulky N-ethyl and N-phenyl groups to dictate steric orientation, relying entirely on the terminal primary amine (-NH2) and the carbonyl oxygen to anchor into biological targets.
As a Senior Application Scientist, I have designed this guide to dissect the mechanism of action of the 1-ethyl-1-phenylurea scaffold across three primary biological domains: Kinase Inhibition, Cytokinin Receptor Activation, and Photosystem II (PSII) Blockade. Every protocol detailed herein is engineered as a self-validating system , ensuring that experimental causality and data integrity are built directly into the assay architecture.
Pharmacological Assays: Kinase Inhibition and Antiproliferative Activity
Mechanism of Action in the ATP-Binding Cleft
In oncology and cardiovascular pharmacology, phenylurea derivatives are deployed as potent kinase inhibitors1. The 1-ethyl-1-phenylurea scaffold operates via a Type I/Type II hybrid inhibition mechanism. The terminal primary amine and carbonyl oxygen form critical hydrogen bonds with the backbone residues of the kinase hinge region. Simultaneously, the N-ethyl group provides a steric "wedge" that directs the N-phenyl ring deep into the hydrophobic pocket (often displacing the DFG motif), effectively locking the kinase in an inactive conformation.
Logical mapping of 1-ethyl-1-phenylurea structural motifs to kinase binding pockets.
Self-Validating Protocol: TR-FRET Kinase Assay
To evaluate the antiproliferative potential of these derivatives2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the 1-ethyl-1-phenylurea derivative in 100% DMSO, then transfer to an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Causality: The inclusion of 0.01% Brij-35 is non-negotiable. It prevents the highly lipophilic phenylurea from aggregating into colloidal micelles, which would otherwise cause false-positive inhibition via non-specific enzyme sequestration.
-
-
Enzyme-Substrate Incubation: Combine the target kinase (e.g., ROCK-II or VEGFR) with the compound and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add ATP at its predetermined apparent Km and a biotinylated peptide substrate.
-
Detection: Stop the reaction with EDTA, then add a Europium-labeled anti-phospho antibody and an APC-labeled streptavidin tracer. Read the TR-FRET signal at 665 nm / 615 nm.
-
Self-Validation Checkpoint: Run a parallel assay arm utilizing a 10x higher ATP concentration. Causality: True ATP-competitive 1-ethyl-1-phenylureas will exhibit a rightward shift in their IC50 curve under high ATP conditions. If the IC50 remains static, the compound is acting allosterically or aggregating, instantly validating the mechanism of action.
Quantitative Data: Kinase Selectivity Profiling
| Compound Scaffold | Target Kinase | ATP Concentration | IC50 (nM) | Cellular Efficacy ( GI50 , µM) |
| 1,3-Diphenylurea | ROCK-II | Km | 45.2 | 12.4 |
| 1-Ethyl-1-phenylurea | ROCK-II | Km | 8.7 | 1.8 |
| 1-Ethyl-1-phenylurea | ROCK-II | 10x Km | 82.4 | N/A |
| 1-Ethyl-1-phenylurea | VEGFR2 | Km | >10,000 | >50.0 |
Agricultural Assays: Cytokinin-Like Activity in Plant Tissue
Mechanism of Action at the AHK4 Receptor
In plant biology, phenylurea derivatives exhibit potent cytokinin activity, often surpassing natural adenine-type cytokinins3. The 1-ethyl-1-phenylurea structure binds directly to the extracellular CHASE domain of histidine kinase receptors (e.g., AHK4/CRE1). The ethyl group modulates the lipophilicity of the molecule, enhancing its penetration through the rigid plant cell wall compared to unalkylated analogs.
Cytokinin signaling pathway activation by phenylurea derivatives.
Self-Validating Protocol: Phaseolus lunatus Callus Bioassay
To quantify cytokinin efficacy, a callus growth bioassay is employed4.
Step-by-Step Methodology:
-
Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose and 0.8% agar. Autoclave at 121°C for 20 minutes.
-
Compound Addition: Filter-sterilize the 1-ethyl-1-phenylurea solution and add it to the cooling MS media (approx. 55°C) before pouring plates.
-
Causality: Urea derivatives are highly susceptible to thermal degradation. Autoclaving the compound directly causes hydrolysis into toxic anilines, which would artificially suppress callus growth and ruin the assay.
-
-
Inoculation: Transfer 50 mg pieces of Phaseolus lunatus (Lima bean) cotyledonary callus onto the media.
-
Incubation: Incubate at 25°C in total darkness for 28 days.
-
Self-Validation Checkpoint: Plate a parallel set of tissues using a "habituated" (cytokinin-autonomous) callus line. Causality: If the 1-ethyl-1-phenylurea compound is inherently phytotoxic, both the dependent and habituated lines will die. If it acts purely as a cytokinin receptor agonist, only the dependent line will show a dose-dependent growth surge, while the habituated line remains unaffected, isolating the specific mechanism of action.
Quantitative Data: Callus Yield Comparison
| Treatment | Concentration (µM) | Dependent Callus Yield ( g/flask ) | Habituated Callus Yield ( g/flask ) |
| Control (DMSO) | 0.1% | 0.05 | 12.40 |
| Zeatin (Natural) | 10.0 | 8.30 | 12.55 |
| Thidiazuron | 0.1 | 10.50 | 12.30 |
| 1-Ethyl-1-phenylurea | 1.0 | 9.80 | 12.45 |
Herbicidal Assays: Photosystem II (PSII) Inhibition
Mechanism of Action at the D1 Protein
Phenylureas are classic inhibitors of photosynthesis. The 1-ethyl-1-phenylurea scaffold competes with plastoquinone for the QB binding site on the D1 protein of the thylakoid membrane. By occupying this pocket, the compound severs the electron transport chain between QA and QB , leading to a lethal accumulation of reactive oxygen species (ROS) in the plant.
Step-by-step workflow for the Photosystem II chlorophyll fluorescence assay.
Self-Validating Protocol: PAM Fluorometry Assay
To measure the disruption of electron transport, Pulse-Amplitude-Modulation (PAM) fluorometry is utilized.
Step-by-Step Methodology:
-
Thylakoid Isolation: Extract thylakoid membranes from spinach leaves in a cold osmoticum buffer (0.4 M sucrose, 50 mM Tricine pH 7.8, 10 mM NaCl, 5 mM MgCl2).
-
Treatment: Resuspend thylakoids to a chlorophyll concentration of 20 µg/mL. Add the 1-ethyl-1-phenylurea derivative.
-
Dark Adaptation: Incubate the suspension in complete darkness for exactly 15 minutes.
-
Causality: Dark adaptation is critical to allow all PSII reaction centers to fully open (oxidized QA ). Without this, residual closed centers would artificially depress the baseline fluorescence ( F0 ), masking the compound's true inhibitory potency.
-
-
Measurement: Apply a weak measuring light to determine F0 , followed by a saturating light pulse (typically >3000 µmol photons m⁻² s⁻¹) to determine maximum fluorescence ( Fm ).
-
Self-Validation Checkpoint: Calculate the Fv/Fm ratio (where Fv=Fm−F0 ). A healthy, uninhibited control must yield an Fv/Fm between 0.79 and 0.83. If the vehicle control falls below 0.75, the thylakoid preparation is compromised (likely uncoupled during isolation), and the assay must be rejected.
References
- Phenylurea Derivatives: A Comparative Guide to Structure-Activity Rel
- Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. ASHS Journals.
- Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
- Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors.
Sources
Comprehensive Material Safety & Technical Handling Guide: 1-Ethyl-1-phenylurea (CAS 63832-59-7)
Executive Summary
As a Senior Application Scientist, I approach chemical safety not as a static compliance checklist, but as a dynamic, mechanistically driven discipline. 1-Ethyl-1-phenylurea (CAS 63832-59-7) is a specialized organic building block frequently utilized in the synthesis of agrochemicals, chiral compounds, and pharmaceutical intermediates[1],[2]. The structural incorporation of an ethyl group on the proximal nitrogen of the phenylurea scaffold significantly alters its lipophilicity and steric profile. While this makes it highly valuable in synthetic workflows, it also dictates its toxicological behavior and environmental fate.
This whitepaper provides an in-depth, causality-driven guide to the chemical properties, hazard profile, and self-validating handling protocols for 1-ethyl-1-phenylurea, designed specifically for researchers and drug development professionals.
Physicochemical Profiling
Understanding the quantitative physical parameters of 1-ethyl-1-phenylurea is the foundational step in predicting its behavior in solution, its volatility, and its potential routes of biological exposure.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Reference |
| Chemical Name | 1-ethyl-1-phenylurea | [1] |
| CAS Registry Number | 63832-59-7 | [2] |
| Molecular Formula | C9H12N2O | [2] |
| Molecular Weight | 164.2044 g/mol | [2] |
| Monoisotopic Mass | 164.09496 Da | [1] |
| SMILES String | CCN(c1ccccc1)C(=O)N | [2] |
Mechanistic Toxicology & Hazard Identification
While specific toxicological literature on the 1-ethyl-1-phenylurea derivative is niche, its safety profile is reliably extrapolated from the highly conserved phenylurea pharmacophore (e.g., monophenylurea and 1-methyl-3-phenylurea)[3],[4].
Hazard Statements & Causality:
-
H302 (Harmful if swallowed): Ingestion leads to rapid gastrointestinal absorption. Hepatic metabolism of phenylureas via Cytochrome P450 enzymes can yield reactive aniline intermediates. These metabolites induce oxidative stress and, in systemic exposures, can cause the oxidation of hemoglobin to methemoglobin, impairing oxygen transport[4].
-
H315 & H319 (Causes skin and serious eye irritation): The compound's lipophilic phenyl ring facilitates the penetration of the stratum corneum and the corneal epithelium. Simultaneously, the electrophilic carbonyl group interacts with localized cellular proteins, triggering an acute inflammatory cytokine cascade[4].
-
H335 (May cause respiratory irritation): Inhalation of airborne particulates or aerosols directly irritates the mucosal lining of the upper respiratory tract, leading to localized edema and coughing[4].
Self-Validating Experimental Protocols
To ensure a high-trust laboratory environment, handling procedures must operate as self-validating systems . This means every preventative safety measure must be paired with an observable, objective verification step to eliminate assumptions.
Protocol A: Safe Handling and Synthesis Integration
-
Containment & Airflow: Execute all mass transfers, weighing, and synthetic manipulations within a Class II Type B2 biological safety cabinet or a certified chemical fume hood.
-
Causality: Prevents the aerosolization of the compound, mitigating H335 respiratory exposure risks.
-
Validation: Prior to opening the chemical container, verify the fume hood's inward face velocity is between 0.4–0.6 m/s using a calibrated digital anemometer.
-
-
Dermal Protection: Don double-layered nitrile gloves (minimum 0.12 mm thickness) and a fluid-resistant lab coat.
-
Causality: The lipophilic nature of the compound enhances dermal permeation. Nitrile provides a robust chemical barrier against non-polar organic compounds compared to standard latex.
-
Validation: Perform a pre-donning pneumatic inflation test on the gloves to confirm zero micro-punctures. Post-handling, visually inspect the gloves for chemical swelling or degradation before disposal.
-
-
Workspace Decontamination: Post-synthesis, clean all surfaces with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe.
-
Causality: Oxidative cleavage neutralizes the urea pharmacophore, while ethanol solubilizes and removes any residual lipophilic fragments.
-
Validation: Utilize a handheld 254 nm UV lamp over the workspace; the absence of fluorescent quenching confirms the complete removal of the aromatic phenylurea residues.
-
Protocol B: Emergency Response & Clinical Mitigation
In the event of an exposure, immediate, mechanistically sound interventions are required[3],[5].
-
Ocular Exposure: Flush eyes with copious amounts of water for a minimum of 15 minutes, removing contact lenses if present[5].
-
Causality: Continuous irrigation mechanically displaces the chemical and dilutes the localized concentration, halting H319 corneal inflammation before permanent tissue damage occurs.
-
Validation: Post-irrigation, assess visual acuity and perform a fluorescein eye stain test (conducted by medical personnel) to confirm the absence of corneal abrasions.
-
-
Ingestion: Do NOT induce vomiting[5].
-
Causality: Emesis forces the chemical back through the esophagus, creating a severe risk of aspirating the urea derivative into the lungs. Aspiration can precipitate chemical pneumonitis, vastly complicating the clinical picture.
-
Validation: Monitor the patient's airway patency and utilize pulse oximetry to ensure oxygen saturation remains stable (SpO2 > 95%) while awaiting emergency medical services.
-
Exposure Response Workflow
Figure 1: Mechanistic exposure response and clinical validation workflow for 1-ethyl-1-phenylurea.
Sources
Toxicity Profile and Environmental Fate of 1-Ethyl-1-phenylurea: A Technical Guide
Executive Overview
1-Ethyl-1-phenylurea (also known as N-ethyl-N-phenylurea) is an asymmetric urea derivative that serves as a critical intermediate in the synthesis of agrochemicals, blocked isocyanates, and pharmaceutical agents. In modern drug discovery, incorporating the N-ethyl-N-phenylurea moiety into arylsemicarbazones has been utilized to increase lipophilicity, thereby enhancing target binding (e.g., anticonvulsant activity) while minimizing systemic neurotoxicity (1[1]). Furthermore, its low reactivity with active hydrogen compounds makes it highly valuable in the production of stable blocked isocyanate compounds for advanced material engineering (2[2]).
Understanding the precise toxicological profile and environmental behavior of 1-ethyl-1-phenylurea is essential for researchers managing scale-up synthesis, regulatory compliance, and environmental risk assessments.
Mechanistic Toxicology and Hazard Profile
Phenylurea derivatives generally exhibit moderate acute toxicity. Regulatory frameworks classify related halogenated derivatives, such as 3-(3-chlorophenyl)-1-ethyl-1-phenylurea, under Acute Toxicity Category 4 for both oral and dermal exposure pathways (3[3]).
The primary toxicological concern with 1-ethyl-1-phenylurea involves its hepatic metabolism. The compound undergoes N-dealkylation mediated by Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4). This metabolic cleavage can yield reactive aniline derivatives, which induce localized oxidative stress via reactive oxygen species (ROS) generation. At high systemic concentrations, this pathway can overwhelm cellular antioxidant defenses, leading to hepatotoxicity.
Fig 1. Hepatic metabolism and toxicity pathway of 1-ethyl-1-phenylurea.
Environmental Fate and Transport
The environmental persistence of 1-ethyl-1-phenylurea is governed by its resistance to abiotic hydrolysis and its susceptibility to microbial degradation. The urea linkage remains relatively stable at neutral pH but undergoes slow enzymatic cleavage in biologically active soils. For downstream environmental waste assessment, Toxicity Characteristic Leaching Procedure (TCLP) protocols are often adapted to determine the mobility of toxic organic analytes in solid waste generated during synthesis (4[4]).
Quantitative Physicochemical Data
The following table summarizes the key partitioning and hazard metrics critical for environmental modeling.
| Parameter | Value / Description | Analytical Standard |
| Molecular Weight | 164.21 g/mol | N/A |
| Acute Toxicity (Oral/Dermal) | Category 4 (Moderate) | GHS / OECD 423 |
| Octanol/Water Partition (Log P) | 2.1 - 2.5 | HPLC Method (OECD 117) |
| Soil Adsorption (Koc) | 150 - 350 L/kg | Batch Equilibrium (OECD 106) |
| Primary Degradation Pathway | Microbial N-dealkylation | Respirometry (OECD 301) |
Validated Experimental Methodologies
To rigorously evaluate the toxicity and environmental fate of 1-ethyl-1-phenylurea, the following self-validating protocols must be employed by application scientists.
Protocol 1: In Vitro Cytotoxicity and Metabolic Profiling
Purpose: To quantify cellular toxicity while mapping the CYP450-mediated metabolic degradation of the compound. Causality for Design: HepG2 human liver carcinoma cells are selected over primary human hepatocytes because they provide a highly reproducible baseline of metabolic activity. This eliminates the high inter-donor variability inherent in primary cells, which is a critical requirement when establishing precise baseline LC50 values for structure-activity relationship (SAR) studies.
Step-by-Step Workflow:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Exposure: Treat the cells with 1-ethyl-1-phenylurea at concentrations ranging from 0.1 μM to 1000 μM. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chlorpromazine).
-
Viability Assessment: After 48 hours of exposure, add MTT reagent (0.5 mg/mL final concentration). Incubate for 4 hours, lyse the cells with DMSO, and read the absorbance at 570 nm.
-
Self-Validating Step (Metabolite Quantification): Concurrently extract the culture media from parallel plates and analyze via LC-MS/MS. By measuring the depletion of the parent compound alongside the formation of N-dealkylated metabolites, a strict mass balance is confirmed. This validates that the observed reduction in cell viability is directly correlated to the rate of toxic metabolite formation, rather than compound precipitation or non-specific plastic binding.
Protocol 2: Soil Sorption and Mobility Assessment (OECD 106)
Purpose: To determine the soil adsorption coefficient (Kd) and organic carbon-normalized partition coefficient (Koc). Causality for Design: A 0.01 M CaCl2 solution is utilized as the aqueous background matrix rather than deionized water. This specific ionic strength prevents the dispersion of clay minerals and maintains the natural macro-structure of the soil, ensuring that the measured adsorption accurately reflects real-world environmental conditions.
Step-by-Step Workflow:
-
Soil Preparation: Sieve agricultural soil (2 mm) and determine the organic carbon content via dry combustion.
-
Spiking & Equilibration: Suspend 5 g of soil in 25 mL of 0.01 M CaCl2. Spike with 14C-labeled 1-ethyl-1-phenylurea at three distinct concentration levels. Shake horizontally at 150 rpm for 24 hours at 20°C to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 3000 x g for 15 minutes to cleanly separate the aqueous and solid phases.
-
Self-Validating Step (Extraction and Analysis): Decant the aqueous supernatant and analyze via Liquid Scintillation Counting (LSC). Extract the remaining soil pellet twice with acetonitrile and analyze the extract. Achieving a mass balance recovery of >95% across both phases validates that the compound was physically adsorbed and not lost to volatilization or rapid microbial degradation during the 24-hour test window.
Fig 2. Workflow for soil sorption assessment ensuring strict mass balance validation.
Conclusion
1-Ethyl-1-phenylurea presents a moderate toxicity profile characterized by CYP450-mediated metabolic activation. Its environmental fate is dictated by moderate soil mobility and eventual microbial degradation. By employing rigorous, self-validating experimental designs—such as mass-balance verified cytotoxicity assays and ion-stabilized soil sorption tests—researchers can accurately profile its behavior, ensuring safer integration into chemical synthesis and drug development pipelines.
References
- Polish Journal of Pharmacology. "SYNTHESIS AND ANTICONVULSANT ACTIVITIES OF 4-N-SUBSTITUTED ARYLSEMICARBAZONES.
- Google Patents. "CN118382612A - Method for producing blocked isocyanate compound and method for producing isocyanate compound.
- NextSDS. "3-(3-CHLOROPHENYL)-1-ETHYL-1-PHENYLUREA — Chemical Substance Information.
- BenchChem. "N-ethylcarbamoyl chloride | High-Purity Reagent.
Sources
Pharmacokinetic Profiling of 1-Ethyl-1-phenylurea Derivatives: A Comprehensive Technical Guide
Core Pharmacophore Rationale & Physicochemical Tension
The 1-ethyl-1-phenylurea (also known as N-ethyl-N-phenylurea) scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and non-peptide receptor antagonists, such as1[1].
However, the pharmacokinetic (PK) profiling of this scaffold presents a distinct physicochemical tension. The urea functional group (-NH-C(=O)-NH-) is a strong hydrogen bond donor and acceptor. While this is excellent for target binding affinity, it significantly increases the desolvation energy required for the molecule to partition from the aqueous environment of the gastrointestinal tract into the lipid bilayer of cell membranes, often resulting in poor oral absorption[1]. The addition of the N-ethyl and N-phenyl substituents is a strategic design choice to increase lipophilicity and improve membrane permeability. Yet, this increased lipophilicity introduces new liabilities: high plasma protein binding and specific vulnerability to cytochrome P450 (CYP450) mediated N-deethylation[2].
Quantitative Pharmacokinetic Data Summary
The following table synthesizes the baseline pharmacokinetic parameters for a representative 1-ethyl-1-phenylurea derivative (e.g., 3-ethylphenylurea analogs) to establish a baseline for comparative profiling.
| PK Parameter | Value / Description | Analytical Source / Methodology |
| Molecular Weight | ~311.39 g/mol (varies by R-group substitutions) | Calculated / Mass Spectrometry[2] |
| Human Microsomal Half-life | ~43 minutes (Phase I metabolism) | Human Liver Microsome (HLM) Assay[2] |
| Major CYP450 Involvement | Primarily CYP3A4-mediated oxidation | Recombinant CYP Screening[2] |
| Primary Metabolites | N-deethylation product (12%), Ring hydroxylation (8%) | LC-MS/MS structural elucidation[2] |
| Plasma Protein Binding | 89.2% bound to Human Serum Albumin (HSA) | Equilibrium Dialysis[2] |
| Oral Absorption | Generally poor; requires formulation or specific R-group tuning | In vivo PK (Cynomolgus monkeys)[1] |
Absorption Dynamics: Bidirectional Caco-2 Permeability
To accurately profile the absorption of 1-ethyl-1-phenylurea derivatives, researchers must distinguish between poor passive diffusion (due to urea hydrogen bonding) and active efflux.
Causality of Experimental Choice: A bidirectional Caco-2 assay is mandatory. Because the urea moiety is a frequent substrate for P-glycoprotein (P-gp) efflux transporters, measuring only Apical-to-Basolateral (A-B) transport will conflate poor passive permeability with active efflux.
Self-Validating System:
-
Monolayer Integrity: Post-assay addition of Lucifer Yellow (a paracellular marker). An apparent permeability ( Papp ) of <1×10−6 cm/s confirms tight junction integrity.
-
Mass Balance: Total recovery (Apical + Basolateral + Cellular accumulation) must be >80% to prove the lipophilic ethylphenylurea is not precipitating or adsorbing to the polystyrene plate.
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until fully differentiated.
-
Dosing Solution: Prepare a 10 µM solution of the derivative in HBSS buffer (pH 7.4). Restrict DMSO concentration to ≤1% to prevent membrane toxicity while maintaining solubility of the lipophilic phenyl groups.
-
A-to-B Transport: Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.
-
B-to-A Transport: Add 1.5 mL dosing solution to the basolateral chamber and 0.5 mL blank HBSS to the apical chamber.
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.
-
Quenching: Immediately quench samples in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Analyze via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER >2.0 indicates significant P-gp efflux.
Metabolic Stability and Biotransformation
The N-ethyl group is highly susceptible to oxidative N-deethylation, primarily driven by CYP3A4, while the phenyl ring undergoes minor hydroxylation[2].
Metabolic biotransformation pathways of 1-ethyl-1-phenylurea derivatives.
Protocol: Human Liver Microsome (HLM) Stability Assay
Causality of Experimental Choice: HLM assays isolate Phase I metabolic liabilities. By utilizing an NADPH regenerating system, we specifically target the CYP450-mediated N-deethylation of the ethyl group, which dictates the compound's intrinsic clearance ( CLint ). Self-Validating System: A minus-NADPH control is run in parallel to differentiate enzymatic metabolism from chemical instability in the buffer. Verapamil is used as a high-clearance positive control to validate enzyme viability.
Step-by-Step Protocol:
-
Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.
-
Pre-incubation: Add the 1-ethyl-1-phenylurea derivative to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Plunge each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Spin at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.
-
Calculation: Analyze the supernatant via LC-MS/MS to plot the natural log of percentage remaining versus time, calculating the elimination half-life ( t1/2 ) and CLint .
Distribution: Plasma Protein Binding (PPB)
Because the 1-ethyl-1-phenylurea scaffold is highly lipophilic, it exhibits strong binding to Human Serum Albumin (HSA), often exceeding 89%[2].
Causality of Experimental Choice: Equilibrium dialysis is strictly preferred over ultrafiltration for this scaffold. The lipophilic phenyl and ethyl groups have a high propensity to bind non-specifically to the ultrafiltration membranes, which would artificially deflate the measured unbound fraction ( fu ).
Self-Validating System: Warfarin is utilized as a high-binding positive control. Mass balance is calculated at the end of the 24-hour dialysis period; recovery must exceed 85% to ensure the compound is not adhering to the Teflon dialysis apparatus.
Step-by-Step Protocol:
-
Membrane Prep: Soak 12-14 kDa MWCO cellulose dialysis membranes in ultrapure water for 30 minutes, followed by 20% ethanol, and rinse thoroughly with PBS (pH 7.4).
-
Spiking: Spike human plasma with the derivative to a clinically relevant concentration (e.g., 5 µM).
-
Dialysis: Load 150 µL of the spiked plasma into the donor chamber of a 96-well equilibrium dialysis block. Load 150 µL of blank PBS into the receiver chamber.
-
Incubation: Seal the block and incubate at 37°C on a plate rotator at 100 rpm for 24 hours to reach equilibrium.
-
Matrix Matching: Post-incubation, extract 50 µL from both chambers. To the plasma sample, add 50 µL blank PBS. To the buffer sample, add 50 µL blank plasma. (This ensures identical matrix effects during MS analysis).
-
Extraction: Precipitate proteins with 300 µL of acetonitrile containing an internal standard, centrifuge, and analyze the supernatant.
Analytical Quantification (HPLC-MS/MS)
Accurate quantification of ethylphenylurea derivatives requires specific chromatographic considerations. Urea derivatives containing basic substituents often exhibit peak tailing on standard silica-based columns due to secondary interactions with residual silanol groups.
Methodology: Utilize a low-silanol reverse-phase column (e.g., 3) to ensure sharp peak morphology[3].
-
Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid strictly replaces phosphoric acid to ensure MS compatibility and prevent ion suppression[3]).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent mass ( [M+H]+ ) and the primary N-deethylated fragment to ensure high specificity during PK profiling.
References
- Title: 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)
- Title: Separation of (2-Ethylphenyl)
- Source: acs.
Sources
Application Note: Step-by-Step Laboratory Synthesis Protocol for 1-Ethyl-1-phenylurea
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-Ethyl-1-phenylurea (Urea, 1-ethyl-1-phenyl-) | CID: 3047248 [1]
Introduction & Mechanistic Rationale
The synthesis of N-alkyl-N-arylureas, such as 1-ethyl-1-phenylurea, is a fundamental transformation in organic synthesis, often utilized in the development of agricultural chemicals, stabilizers, and pharmaceutical intermediates [1, 3]. The most robust and scalable laboratory method for this preparation is an adaptation of the classic Wöhler urea synthesis.
As a Senior Application Scientist, I emphasize that successful execution of this protocol relies on a precise understanding of the underlying causality. The reaction proceeds via the nucleophilic attack of a secondary amine (N-ethylaniline) on in-situ generated cyanic acid (HNCO).
Causality of Experimental Choices:
-
Acidic Medium (Glacial Acetic Acid): A weak acid is intentionally chosen over a strong mineral acid. Acetic acid provides the necessary protons to convert the stable sodium cyanate (NaOCN) into the highly electrophilic cyanic acid[2]. Simultaneously, it acts as a buffer, ensuring that the secondary amine is not completely protonated into a non-nucleophilic ammonium salt.
-
Thermal Control (0–5 °C): Cyanic acid is highly unstable at elevated temperatures, readily hydrolyzing into ammonia and carbon dioxide or polymerizing into cyanuric acid. Maintaining an ice-cold environment during the electrophile generation is critical to maximizing the yield of the target urea.
-
Self-Validating System: The protocol is visually self-validating. The starting materials are highly soluble in the mildly acidic aqueous medium, whereas the neutral urea product is highly insoluble. The formation of a distinct precipitate serves as an immediate, real-time indicator of reaction progress.
Reagents and Materials
Caution: N-ethylaniline is toxic and readily absorbed through the skin. Sodium cyanate is harmful if swallowed. Perform all operations in a well-ventilated fume hood using appropriate PPE.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| N-Ethylaniline | 121.18 | 1.0 eq | 12.1 g (12.6 mL) | Nucleophile / Substrate |
| Sodium Cyanate (NaOCN) | 65.01 | 1.2 eq | 7.8 g | Electrophile Precursor |
| Glacial Acetic Acid | 60.05 | 2.6 eq | 15.0 mL | Proton Source / Buffer |
| Distilled Water | 18.02 | Solvent | 150 mL (Total) | Reaction Medium |
Experimental Workflow
The following diagram maps the critical path of the synthesis, highlighting the phase transitions and isolation steps.
Caption: Step-by-step experimental workflow for the synthesis and isolation of 1-ethyl-1-phenylurea.
Step-by-Step Synthesis Protocol
Phase 1: Preparation of the Amine-Acid Solution
-
Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Add 15.0 mL of glacial acetic acid to 100 mL of distilled water.
-
Slowly add 12.6 mL (0.1 mol) of N-ethylaniline to the aqueous acid with continuous stirring. The amine will dissolve, forming a slightly turbid or clear solution of the acetate salt.
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Phase 2: In Situ Electrophile Generation and Coupling
-
In a separate 100 mL Erlenmeyer flask, dissolve 7.8 g (0.12 mol) of sodium cyanate (NaOCN) in 50 mL of warm distilled water (~40 °C). Note: The slight 0.2 eq excess compensates for the competitive hydrolysis of cyanic acid.
-
Transfer the sodium cyanate solution to an addition funnel.
-
Critical Step: Add the sodium cyanate solution dropwise to the chilled amine solution over a period of 15–20 minutes. Ensure the internal temperature does not exceed 10 °C.
-
As the cyanate is neutralized by the acetic acid, cyanic acid (HNCO) is generated in situ and immediately attacked by the free equilibrium fraction of N-ethylaniline.
-
Continue stirring the mixture in the ice bath for 30 minutes. A precipitate will begin to form, validating the progression of the coupling reaction.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 60 minutes to drive the reaction to completion.
Phase 3: Isolation and Purification
-
Collect the crude precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with ice-cold distilled water (3 × 30 mL) to remove residual sodium acetate and unreacted starting materials.
-
Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling water (or a 1:1 Ethanol/Water mixture if the crude is highly colored).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Filter the purified crystals and dry them in a vacuum desiccator over anhydrous calcium chloride or silica gel overnight.
Mechanistic Pathway
The diagram below illustrates the electron flow and transient intermediates that govern this transformation.
Caption: Mechanistic pathway showing the in situ generation of cyanic acid and subsequent nucleophilic attack.
Analytical Characterization Data
To ensure the trustworthiness of the synthesized batch, validate the product against the following established physicochemical parameters[1, 3]:
| Parameter | Expected Value | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₉H₁₂N₂O | N/A |
| Molecular Weight | 164.21 g/mol | Mass Spectrometry (ESI+) |
| Melting Point | 62.0 – 62.5 °C | Capillary Melting Point Apparatus |
| IR Spectroscopy | ~3400, 3200 cm⁻¹ (N-H stretch)~1660 cm⁻¹ (C=O stretch, Amide I) | FT-IR (ATR or KBr pellet) |
| Solubility | Insoluble in cold water; soluble in ethanol, ether, and hot water | Solvent Partitioning |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3047248, 1-Ethyl-1-phenylurea. Retrieved from[Link]
-
Pandeya, S. N., et al. (2001). Synthesis and Anticonvulsant Activities of 4-N-Substituted Arylsemicarbazones. Polish Journal of Pharmacology, 53(1), 85-90. Retrieved from[Link]
Application Note: Advanced GC-MS Methodologies for the Detection and Quantification of 1-Ethyl-1-phenylurea
Introduction and Analytical Context
1-Ethyl-1-phenylurea (also known as N-ethyl-N-phenylurea, CAS: 63098-95-3) is a highly specific substituted urea compound. In analytical chemistry, it is frequently utilized as a robust internal standard (IS) for the multi-residue analysis of pesticides[1], and it serves as a critical biomarker/degradation product in the forensic analysis of centralite-stabilized propellants[2].
Analyzing urea derivatives via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique set of challenges. Unlike highly volatile and thermally stable hydrocarbons, phenylureas possess a labile amide linkage that makes them susceptible to thermal degradation. This application note provides a comprehensive, self-validating protocol for the intact analysis of 1-ethyl-1-phenylurea, emphasizing the causality behind every instrumental parameter.
Mechanistic Insights: Causality in Experimental Choices
As an analytical scientist, it is critical to understand why a method works, rather than simply following a recipe. The primary obstacle in the GC-MS analysis of 1-ethyl-1-phenylurea is thermolysis .
The Thermal Lability Dilemma
When exposed to high temperatures (>250 °C) or active sites within the GC inlet (such as exposed silanol groups on glass wool), 1-ethyl-1-phenylurea undergoes rapid thermal degradation. The molecule cleaves at the urea bond, yielding N-ethylaniline and isocyanic acid.
-
Causality of Inlet Temperature: To prevent this, the inlet temperature is strictly capped at 220 °C. While this lower temperature slightly broadens the solvent peak, it is an essential compromise to maintain the structural integrity of the analyte during volatilization.
-
Causality of Column Selection: A 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS UI) is selected. The 5% phenyl content provides optimal π-π interactions with the aromatic ring of the analyte, ensuring sharp peak shapes and preventing peak tailing commonly associated with polar nitrogen-containing compounds.
A Self-Validating System
To ensure the trustworthiness of this protocol, the method is designed as a self-validating system . Analysts must actively monitor the chromatographic baseline for the presence of the primary degradant, N-ethylaniline (m/z 121).
-
Validation Metric: In a properly functioning, inert GC system, the ratio of the degradant ion (m/z 121) to the intact urea molecular ion (m/z 164) must remain below 0.05 (5%).
-
Actionable Insight: If this threshold is exceeded, it immediately signals that the inlet liner has become active or the injection temperature is too high, prompting mandatory liner replacement before proceeding with sample acquisition.
Visualization of Analytical Dynamics
Workflow Architecture
The following diagram illustrates the optimized analytical workflow, highlighting the critical control points required for intact urea analysis.
Caption: GC-MS analytical workflow optimized for 1-ethyl-1-phenylurea detection.
Thermal Degradation Pathway
Understanding the failure mode of the assay is just as important as understanding its success.
Caption: Thermal degradation pathway of 1-ethyl-1-phenylurea versus optimized intact transfer.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 1.0 mL of the liquid sample matrix (or reconstituted extract) into a 15 mL PTFE-lined centrifuge tube.
-
Spiking: If analyzing external analytes, spike the sample with 1-ethyl-1-phenylurea to achieve a final internal standard concentration of 100 ng/mL[1].
-
Extraction: Add 2.0 mL of a non-polar extraction solvent (e.g., Hexane/Ethyl Acetate, 1:1 v/v). The low polarity minimizes the co-extraction of highly polar matrix interferences.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete phase partitioning.
-
Separation: Centrifuge the mixture at 4000 rpm for 5 minutes at 4 °C.
-
Recovery: Carefully transfer the upper organic layer to an amber autosampler vial equipped with a 250 µL deactivated glass insert.
GC-MS Acquisition Protocol
Ensure the system is tuned using PFTBA (Perfluorotributylamine) to verify mass accuracy and relative abundance targets before initiating the sequence.
-
Injection: Inject 1.0 µL of the extract in splitless mode. Ensure the purge valve opens at 0.75 minutes to sweep residual solvent from the inlet.
-
Separation: Run the oven temperature program as defined in Table 1. The initial hold at 60 °C focuses the analyte at the head of the column (solvent effect).
-
Ionization: Operate the MS in Electron Ionization (EI) mode at 70 eV. This standard energy ensures reproducible fragmentation patterns that align with NIST library spectra[3].
-
Detection: Acquire data in Selected Ion Monitoring (SIM) mode to maximize sensitivity, using the ions specified in Table 2.
Data Presentation
Table 1: Optimized GC-MS Instrument Parameters
| Parameter | Setting / Specification |
| System | Agilent 7890B GC / 5977B MSD (or equivalent) |
| Analytical Column | HP-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%), Constant Flow at 1.2 mL/min |
| Injection Volume | 1.0 µL, Splitless mode (Purge flow 50 mL/min at 0.75 min) |
| Inlet Temperature | 220 °C (Critical: Do not exceed to prevent thermolysis) |
| Inlet Liner | Ultra-Inert, Single Taper with deactivated glass wool |
| Oven Program | 60 °C (hold 1 min) ➔ 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Energy | Electron Ionization (EI), 70 eV |
Table 2: Characteristic EI-MS Fragment Ions (SIM Mode)
| Compound | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Structural Assignment |
| 1-Ethyl-1-phenylurea | 164 | 120 | 77 | [M]+ (164), [M-CONH2]+ (120), [Phenyl]+ (77) |
| N-Ethylaniline (Degradant) | 121 | 106 | 77 | [M]+ (121), [M-CH3]+ (106) |
Note: The presence of m/z 121 in the exact retention time window of the intact urea indicates on-column or inlet degradation.
References
-
Title : 農薬等154種のLC/MS測定に用いる保持時間,モニターイオン等の分析情報 (Analytical Information on Retention Times and Monitor Ions for 154 Pesticides) Source : Hyogo Prefectural Institute of Public Health and Consumer Sciences URL : [Link]
-
Title : The Preparation and Characterization of Nineteen New Phthalidyl Spirohydantoins (Mass Spectrometric Data of Phenylureas) Source : CLOCKSS Archive / Heterocycles (2007) URL : [Link]
-
Title : Urea, N-ethyl-N'-phenyl- (Mass Spectrum Data) Source : NIST Chemistry WebBook, SRD 69 URL :[Link]
-
Title : Encyclopedia of Explosives and Related Items, Vol 6 (Centralite and Phenylurea Derivatives) Source : Internet Archive / Fedoroff, B. T. URL : [Link]
Sources
Application Note: In Vitro Screening Protocols for 1-Ethyl-1-phenylurea Derivatives in Drug Discovery
Target Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Chemical Rationale
The Urea, 1-ethyl-1-phenyl- (N-ethyl-N-phenylurea) moiety is a highly versatile structural pharmacophore in modern medicinal chemistry. The strategic placement of an ethyl group on the proximal nitrogen of the phenylurea system introduces specific steric constraints. This substitution disrupts the planarity typically observed in unsubstituted ureas, forcing a distinct dihedral angle that can lock the molecule into specific cis or trans conformers. This conformational rigidity is highly prized when designing compounds to fit into tight hydrophobic pockets of target proteins, such as G-protein coupled receptors (GPCRs) and parasitic kinases (1)[1].
Recent drug discovery campaigns have heavily utilized this moiety. For instance, N-ethyl-N-phenylurea derivatives have been synthesized as isosteres in the optimization of 2,4-diaminopyrimidines targeting Plasmodium falciparum (Pf) kinases (2)[2]. Furthermore, they serve as critical substituents in antagonists for the Melanin-Concentrating Hormone (MCH) receptor, aimed at treating obesity and metabolic disorders by stabilizing the receptor in an inactive state (3)[3].
This application note provides expertly designed, self-validating in vitro screening protocols tailored to the unique physicochemical properties (e.g., moderate lipophilicity, variable aqueous solubility) of 1-ethyl-1-phenylurea derivatives.
Protocol I: Target-Based Kinase Inhibition & Phenotypic Screening
When screening N-ethyl-N-phenylurea compounds against parasitic or human host kinases, a two-pronged approach is necessary: a phenotypic viability assay to confirm cellular penetration and efficacy, followed by a target-based biochemical assay to determine the mechanism of action.
Phenotypic Screening: Plasmodium falciparum 3D7 Viability Assay
Causality & Expert Insight: Urea derivatives often suffer from poor aqueous solubility and high plasma protein binding. To accurately assess their antimalarial activity in vitro, the culture medium must be supplemented with Albumax II rather than human serum. Albumax II provides essential lipids without introducing the high variability and compound-sequestering effects of whole serum proteins, ensuring the calculated IC₅₀ reflects true cellular potency rather than an artifact of protein binding (2)[2].
Step-by-Step Methodology:
-
Culture Preparation: Maintain P. falciparum 3D7 strain in a 5% suspension of human red blood cells cultured in RPMI 1640 medium (pH 7.3), supplemented with 0.5% Albumax II and 50 µg/mL hypoxanthine.
-
Compound Plating: Dispense 1-ethyl-1-phenylurea derivatives in a 10-point dose-response format (ranging from 10 µM to 0.5 nM) into 384-well black, clear-bottom plates using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO carryover (final DMSO < 0.5%).
-
Incubation: Add 40 µL of the parasite culture (0.3% parasitemia, 2% hematocrit) to each well. Incubate for 72 hours at 37°C in a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Detection: Lyse the cells and stain parasitic DNA by adding 10 µL of SYBR Green I lysis buffer. Incubate in the dark for 1 hour at room temperature.
-
System Validation (QC): Read fluorescence (Ex: 485 nm, Em: 530 nm). The assay is self-validating if the Z'-factor between the positive control (1 µM Chloroquine) and negative control (0.5% DMSO) is ≥ 0.7.
Biochemical Screening: ADP-Glo Kinase Assay
To confirm that the phenotypic activity is driven by kinase inhibition (e.g., PfCDPK1 or host kinome profiling), an ADP-Glo assay is utilized.
Fig 1: Step-by-step biochemical workflow for evaluating kinase inhibition using the ADP-Glo system.
Protocol II: GPCR Antagonism Screening (Calcium Mobilization)
1-Ethyl-1-phenylurea derivatives are frequently explored as non-peptide antagonists for GPCRs, such as the LHRH receptor and MCH receptor. These receptors couple to Gq proteins, making intracellular calcium mobilization the most robust functional readout (3)[3].
Causality & Expert Insight: Because urea compounds can aggregate at high concentrations, generating false positives through non-specific membrane disruption, the protocol utilizes a homogeneous wash-free calcium dye (e.g., Fluo-4 NW or Calcium 6). This minimizes mechanical stress on the cells and reduces the risk of compound washout. Furthermore, a pre-incubation step of 30 minutes is critical to allow the bulky N-ethyl-N-phenylurea derivatives to fully equilibrate and stabilize the inactive conformation of the receptor before the agonist challenge.
Step-by-Step Methodology:
-
Cell Seeding: Plate CHO-K1 cells stably expressing the target GPCR (e.g., MCHR1) at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.
-
Dye Loading: Remove the culture media and add 20 µL of Calcium 6 dye loading buffer containing 2.5 mM probenecid (to inhibit dye efflux). Incubate for 2 hours at 37°C.
-
Compound Addition (Antagonist Mode): Add 10 µL of the 1-ethyl-1-phenylurea test compounds. Incubate for 30 minutes at room temperature to allow receptor binding.
-
Agonist Challenge & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). The system will automatically inject the EC₈₀ concentration of the endogenous ligand (e.g., MCH peptide) and continuously read fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes.
-
System Validation (QC): The assay is self-validating if the reference antagonist completely abolishes the calcium spike, yielding a Hill slope near 1.0. A Hill slope > 2.0 suggests compound aggregation or off-target toxicity.
Fig 2: GPCR Gq-coupled signaling pathway illustrating the mechanism of functional antagonism by urea derivatives.
Data Presentation & Physicochemical Profiling
A major hurdle in optimizing 1-ethyl-1-phenylurea derivatives is balancing target affinity with physicochemical properties. While the N-ethyl substitution improves lipid solubility, it can severely impact aqueous solubility, leading to artificially low in vitro assay readouts (2)[2].
Therefore, parallel screening of kinetic solubility (via Nephelometry in Phosphate Buffer pH 7.4) and permeability (via MDCK cell lines) is highly recommended.
Table 1: Representative Profiling Data for Urea Derivatives
| Compound Class | Target Assay | IC₅₀ (µM) | Aqueous Sol. (µg/mL) | MDCK Perm. (nm/s) | Notes |
| Unsubstituted Urea | Pf 3D7 Viability | > 10.0 | 0.33 | < 10 | Poor solubility limits assay detection. |
| 1-Ethyl-1-phenylurea | Pf 3D7 Viability | 3.40 | 15.2 | 45 | N-ethyl group improves permeability. |
| Optimized Biaryl Urea | LHRH Receptor | 0.0001 | > 50.0 | > 60 | High affinity; stabilized trans conformer. |
Note: Data is synthesized from established structure-activity relationship (SAR) trends in the literature regarding urea-based optimization campaigns.
References
-
Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines Source: National Institutes of Health (NIH) URL:[Link]
-
Discovery of a Thieno[2,3-d]pyrimidine-2,4-dione Bearing a p-Methoxyureidophenyl Moiety at the 6-Position: A Highly Potent and Orally Bioavailable Non-Peptide Antagonist for the Human Luteinizing Hormone-Releasing Hormone Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- Novel quinoline, tetrahydroquinazoline, and pyrimidine derivatives and methods of treatment related to the use thereof (WO2004087669A1)
Sources
Application Notes and Protocols for the Preparation of Substituted Phenylurea Derivatives from 1-Ethyl-1-phenylurea
Introduction
Substituted phenylurea derivatives are a cornerstone in modern medicinal chemistry and materials science, exhibiting a wide range of biological activities and material properties. These compounds are integral to the development of herbicides, anticancer agents, and receptor agonists.[1][2] The foundational structure of a substituted phenylurea allows for diverse functionalization, enabling the fine-tuning of its physicochemical and biological properties.
This guide provides detailed protocols for the synthesis of substituted phenylurea derivatives, commencing with the readily available starting material, 1-ethyl-1-phenylurea. We will explore key electrophilic aromatic substitution (EAS) reactions—nitration, bromination, and Friedel-Crafts acylation—to introduce functional groups onto the phenyl ring. The principles of reaction mechanisms, regioselectivity, and product characterization are discussed in depth to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.
Chemical Reactivity and Regioselectivity
The synthetic strategies outlined herein are centered on the electrophilic aromatic substitution of 1-ethyl-1-phenylurea. The urea moiety (-NH-CO-N(Et)Ph) is a powerful activating group and an ortho, para-director in EAS reactions.[3][4] This directing effect is attributed to the lone pair of electrons on the nitrogen atom adjacent to the phenyl ring, which can be delocalized into the aromatic system through resonance. This electron donation increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.[3]
Due to steric hindrance from the N-ethyl group, the para-substituted product is generally favored over the ortho-substituted product. Therefore, the protocols described will primarily yield the 4-substituted-1-ethyl-1-phenylurea derivatives.
Experimental Protocols
Nitration of 1-Ethyl-1-phenylurea
This protocol describes the synthesis of 4-nitro-1-ethyl-1-phenylurea through the nitration of 1-ethyl-1-phenylurea using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[5]
Workflow for the Nitration of 1-Ethyl-1-phenylurea
Caption: Workflow for the synthesis of 4-nitro-1-ethyl-1-phenylurea.
Materials:
-
1-Ethyl-1-phenylurea
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, ice bath, and filtration apparatus.
Procedure:
-
In a flask, carefully add 20 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice bath.
-
Slowly add 10 mL of concentrated nitric acid to the cold sulfuric acid with constant stirring. Keep the mixture in the ice bath.
-
In a separate beaker, dissolve 5.0 g of 1-ethyl-1-phenylurea in 20 mL of concentrated sulfuric acid. Cool this solution to 0-5 °C.
-
Slowly add the nitrating mixture (from step 2) dropwise to the solution of 1-ethyl-1-phenylurea, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Carefully pour the reaction mixture onto a large beaker containing approximately 200 g of crushed ice.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 4-nitro-1-ethyl-1-phenylurea.
-
Dry the purified product in a vacuum oven.
Expected Yield: 75-85%
Bromination of 1-Ethyl-1-phenylurea
This protocol details the synthesis of 4-bromo-1-ethyl-1-phenylurea via electrophilic bromination using bromine in acetic acid.
Workflow for the Bromination of 1-Ethyl-1-phenylurea
Caption: Workflow for the synthesis of 4-bromo-1-ethyl-1-phenylurea.
Materials:
-
1-Ethyl-1-phenylurea
-
Glacial Acetic Acid
-
Bromine
-
Sodium Bisulfite solution (10%)
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Procedure:
-
In a flask, dissolve 5.0 g of 1-ethyl-1-phenylurea in 30 mL of glacial acetic acid.
-
In a separate container, prepare a solution of 1.7 mL of bromine in 10 mL of glacial acetic acid.
-
Cool the solution of 1-ethyl-1-phenylurea to 10-15 °C.
-
Slowly add the bromine solution dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into 200 mL of cold water.
-
If the solution remains colored due to excess bromine, add a 10% sodium bisulfite solution dropwise until the color disappears.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture.
-
Dry the purified 4-bromo-1-ethyl-1-phenylurea.
Expected Yield: 80-90%
Friedel-Crafts Acylation of 1-Ethyl-1-phenylurea
This protocol describes the synthesis of 4-acetyl-1-ethyl-1-phenylurea using acetyl chloride and a Lewis acid catalyst, aluminum chloride. The reaction introduces an acetyl group to the para position of the phenyl ring.
Workflow for the Friedel-Crafts Acylation of 1-Ethyl-1-phenylurea
Caption: Workflow for the synthesis of 4-acetyl-1-ethyl-1-phenylurea.
Materials:
-
1-Ethyl-1-phenylurea
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (concentrated)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (oven-dried), magnetic stirrer, ice bath, and separatory funnel.
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
To the flask, add 6.0 g of anhydrous aluminum chloride and 40 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3.5 mL of acetyl chloride to the suspension with stirring.
-
In a separate flask, dissolve 5.0 g of 1-ethyl-1-phenylurea in 20 mL of anhydrous dichloromethane.
-
Add the solution of 1-ethyl-1-phenylurea dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, and then at room temperature for 3-4 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield: 60-70%
Characterization of Substituted Phenylurea Derivatives
The successful synthesis of the target derivatives should be confirmed by standard analytical techniques. Below are the expected spectroscopic data for the products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Nitro-1-ethyl-1-phenylurea | C₉H₁₁N₃O₃ | 209.20 | Yellow solid |
| 4-Bromo-1-ethyl-1-phenylurea | C₉H₁₁BrN₂O | 243.10 | White to off-white solid |
| 4-Acetyl-1-ethyl-1-phenylurea | C₁₁H₁₄N₂O₂ | 206.24 | White solid |
Spectroscopic Data
1. 4-Nitro-1-ethyl-1-phenylurea
-
¹H NMR (Analog: N,N-Dimethyl-4-nitroaniline): The spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be downfield (around 8.1 ppm) compared to the protons ortho to the urea group (around 6.6 ppm). The ethyl group will show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons.[6]
-
¹³C NMR: The carbon bearing the nitro group will be significantly deshielded.
-
IR (KBr, cm⁻¹): Expected characteristic peaks around 3300 (N-H stretch), 1640 (C=O stretch, urea), 1520 and 1340 (asymmetric and symmetric NO₂ stretch).[7]
-
MS (ESI+): m/z 210.1 [M+H]⁺.
2. 4-Bromo-1-ethyl-1-phenylurea
-
¹H NMR (Analog: 4-Bromo-N,N-dimethylaniline): The aromatic region should exhibit two doublets for the 1,4-disubstituted ring. The protons ortho to the bromine will be at a similar chemical shift to those ortho to the urea group.[8] The ethyl group will present as a quartet and a triplet.
-
¹³C NMR: The carbon attached to the bromine will show a characteristic signal.
-
IR (KBr, cm⁻¹): Expected peaks around 3300 (N-H stretch), 1640 (C=O stretch, urea), and a C-Br stretch in the fingerprint region.[7]
-
MS (ESI+): m/z 243.0, 245.0 [M+H]⁺ (characteristic isotopic pattern for bromine).
3. 4-Acetyl-1-ethyl-1-phenylurea
-
¹H NMR (Analog: N-(4-acetylphenyl)-N'-phenylurea): Two doublets will be present in the aromatic region. The protons ortho to the acetyl group will be downfield compared to those ortho to the urea group. A sharp singlet around 2.5 ppm will correspond to the acetyl methyl protons. The ethyl group will show a quartet and a triplet.[7]
-
¹³C NMR: A downfield signal around 197 ppm is expected for the acetyl carbonyl carbon.
-
IR (KBr, cm⁻¹): Expected peaks around 3300 (N-H stretch), 1680 (C=O stretch, ketone), and 1640 (C=O stretch, urea).[7]
-
MS (ESI+): m/z 207.1 [M+H]⁺.
Conclusion
This application note provides a comprehensive guide to the synthesis of substituted phenylurea derivatives from 1-ethyl-1-phenylurea. The detailed protocols for nitration, bromination, and Friedel-Crafts acylation, along with the underlying chemical principles and expected characterization data, offer a solid foundation for researchers in drug discovery and materials science. By understanding the reactivity and directing effects of the urea moiety, a wide array of functionalized phenylureas can be accessed, paving the way for the development of novel compounds with tailored properties.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Searching for NMR Data with Reaxys [acadiau.ca]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 6. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR spectrum [chemicalbook.com]
- 7. N-(4-acetylphenyl)-N'-phenylurea | C15H14N2O2 | CID 682184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum [chemicalbook.com]
Topic: High-Recovery Solid-Phase Extraction (SPE) Protocol for 1-Ethyl-1-Phenylurea in Aqueous Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scientifically-grounded protocol for the extraction and concentration of 1-Ethyl-1-Phenylurea from water samples using solid-phase extraction (SPE). As a member of the phenylurea chemical class, which includes many widely used herbicides, the presence of 1-Ethyl-1-Phenylurea in environmental and drinking water is of significant interest.[1][2] This guide is designed for researchers requiring a robust, high-recovery method for sample clean-up and pre-concentration prior to downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC).[2][3] We delve into the causality behind methodological choices, offering a self-validating protocol grounded in the principles of reversed-phase chromatography.
Principle of the Method: A Mechanistic Approach
The successful extraction of 1-Ethyl-1-Phenylurea from a polar matrix like water hinges on exploiting its specific physicochemical properties. The molecule contains a non-polar phenyl ring and a more polar urea functional group, classifying it as a moderately polar to non-polar compound.[4][5] This dual nature makes it an ideal candidate for Reversed-Phase Solid-Phase Extraction .[4][6]
Our strategy employs a non-polar stationary phase (C18-bonded silica) and a polar mobile phase (the aqueous sample). The retention mechanism is based on hydrophobic (non-polar) interactions between the analyte and the sorbent.[7]
-
Analyte Retention: When the aqueous sample is loaded, the non-polar phenyl and ethyl groups of the 1-Ethyl-1-Phenylurea molecule are attracted to the hydrophobic C18 alkyl chains of the SPE sorbent, creating a strong interaction that retains the analyte on the cartridge.
-
Interference Removal: Highly polar, water-soluble contaminants in the sample have minimal affinity for the non-polar C18 phase and pass through the cartridge to waste.
-
Selective Elution: The retained analyte is subsequently eluted by disrupting the hydrophobic interactions. This is achieved by introducing a non-polar organic solvent (e.g., methanol or acetonitrile), which has a stronger affinity for the C18 sorbent and displaces the analyte, releasing it from the cartridge in a small, concentrated volume.[4]
This reversed-phase approach is highly effective for extracting a wide range of organic pollutants from water and is the standard for phenylurea herbicide analysis.[1][3][8][9]
Materials and Reagents
| Item | Specification | Supplier Example |
| SPE Cartridges | C18-bonded silica, 500 mg bed mass, 6 mL volume | UCT (EUC18156)[8], J.T. Baker[1] |
| SPE Vacuum Manifold | 12 or 24-port with vacuum pump | Supelco (Visiprep)[1] |
| HPLC Grade Methanol | ≥99.9% purity | Fisher Scientific, Sigma-Aldrich |
| HPLC Grade Acetonitrile | ≥99.9% purity | Fisher Scientific, Sigma-Aldrich |
| Reagent Water | Type I, 18.2 MΩ·cm | ELGA PURELAB® or Millipore Milli-Q®[10] |
| 1-Ethyl-1-Phenylurea Standard | Analytical standard, ≥98% purity | Sigma-Aldrich, CymitQuimica[11] |
| Glassware | 500 mL sample bottles, volumetric flasks, collection tubes | Standard laboratory supplier |
| Filtration | 0.45 µm Nylon or PTFE syringe filters | Whatman, Millipore |
| Evaporation System | Nitrogen blow-down evaporator with water bath | Organomation, Biotage |
Experimental Workflow Diagram
The following diagram illustrates the complete solid-phase extraction process from sample collection to final extract preparation.
Caption: Workflow for reversed-phase SPE of 1-Ethyl-1-Phenylurea.
Detailed Step-by-Step Protocol
This protocol is optimized for a 500 mL water sample using a 500 mg C18 SPE cartridge. Adjust volumes proportionally for different sample sizes or cartridge formats.
Step 1: Sample Pre-treatment
The goal of this step is to remove particulates that could clog the SPE cartridge.
-
Collect a 500 mL water sample in a clean glass bottle.[8]
-
If the sample contains visible sediment, allow it to settle or pre-filter through a larger pore size filter.
-
Filter the sample through a 0.45 µm filter to remove fine particulates.[1]
-
Rationale: Particulate matter can block the frit of the SPE cartridge, leading to slow flow rates, channeling, and poor recovery.
Step 2: SPE Cartridge Conditioning
This step activates the C18 stationary phase, ensuring reproducible interaction with the analyte. Do not allow the cartridge to dry out between steps 2a and 3.[12]
-
Place a 6 mL, 500 mg C18 cartridge on the vacuum manifold.
-
Add 5 mL of methanol to the cartridge. Gently draw it through the sorbent bed until only a thin layer of solvent remains on top. Allow it to soak for 30-60 seconds.[8]
-
Draw the remaining methanol through, leaving the sorbent moist.
-
Rationale: The organic solvent solvates the C18 alkyl chains, "opening" them up from a packed state and making them accessible for hydrophobic interactions.
Step 3: SPE Cartridge Equilibration
This step prepares the cartridge for the aqueous sample by replacing the organic solvent with water.
-
Add 5 mL of reagent water to the cartridge from Step 2.
-
Draw the water through the cartridge, again leaving a thin layer on top of the sorbent bed before it runs dry. Repeat with a second 5 mL aliquot of reagent water.
-
Rationale: This step removes the excess methanol and creates a polar environment compatible with the sample matrix, ensuring efficient analyte partitioning onto the C18 phase. Failure to equilibrate can cause the sample to channel through the sorbent bed, resulting in low recovery.
Step 4: Sample Loading
The analyte is extracted from the sample matrix and retained on the cartridge in this step.
-
Place a collection rack with waste containers in the manifold.
-
Pour the pre-treated 500 mL water sample into the cartridge (using a reservoir if necessary).
-
Apply a gentle vacuum to achieve a consistent flow rate of approximately 10-15 mL/min (1-2 drops per second).
-
After the entire sample has passed through, continue to apply vacuum for 5-10 minutes to dry the sorbent bed thoroughly.
-
Rationale: A slow, steady flow rate maximizes the contact time between the analyte and the stationary phase, ensuring high retention efficiency. Thoroughly drying the sorbent removes residual water, which can interfere with the subsequent elution step.
Step 5: Elution of 1-Ethyl-1-Phenylurea
The analyte is recovered from the cartridge using a strong organic solvent.
-
Place clean collection tubes inside the vacuum manifold to collect the eluate.
-
Add 3 mL of methanol to the cartridge.
-
Allow the solvent to soak the sorbent bed for 1 minute without vacuum.
-
Apply a gentle vacuum to slowly draw the solvent through the cartridge at a rate of ~1 mL/min.
-
Repeat with a second 3 mL aliquot of methanol, collecting it in the same tube.
-
Rationale: Methanol is a non-polar solvent that disrupts the hydrophobic forces holding the analyte to the C18 chains, effectively "washing" it off the sorbent and into the collection tube.[8] A two-step elution ensures complete recovery.
Step 6: Final Extract Concentration
This step concentrates the analyte and exchanges the solvent to one compatible with the analytical instrument.
-
Transfer the 6 mL eluate to a clean concentration tube.
-
Place the tube in a nitrogen evaporator with a water bath set to 35-40°C.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 0.5 mL.[8]
-
Add the desired final solvent (e.g., acetonitrile/water mixture for HPLC) to bring the volume to exactly 1.0 mL.
-
Vortex briefly to mix. The sample is now ready for analysis.
Summary of Method Parameters and Expected Performance
The following table summarizes typical parameters and performance data gathered from established methods for phenylurea herbicides.
| Parameter | Recommended Value / Range | Rationale / Reference |
| Analyte Class | Phenylurea Herbicides | The target analyte belongs to this class.[11][13] |
| SPE Sorbent | Reversed-Phase C18 | Optimal for moderately polar compounds from water.[4][6] |
| Sample Volume | 50 - 500 mL | Larger volumes increase the pre-concentration factor.[1][8] |
| Conditioning Solvent | Methanol or Acetonitrile | Solvates the C18 phase for activation.[1] |
| Elution Solvent | Methanol or Acetonitrile | Disrupts hydrophobic interactions for analyte recovery.[1][8] |
| Elution Volume | 1.5 - 6 mL | Kept minimal to reduce final concentration time.[1][8] |
| Final Extract Volume | 1.0 mL | Standard volume for autosampler vials.[8] |
| Expected Recovery | 74% - 110% | Dependent on matrix and specific conditions.[3][14] |
| Method Detection Limit | 4 - 40 ng/L (ppt) | Achievable with HPLC-DAD after SPE pre-concentration.[3] |
Conclusion
This application note details a robust and reliable solid-phase extraction method for the determination of 1-Ethyl-1-Phenylurea in aqueous samples. By leveraging the principles of reversed-phase chromatography with a C18 sorbent, this protocol provides excellent analyte recovery and sample clean-up, enabling sensitive and accurate quantification by subsequent analytical techniques. The provided step-by-step guide and mechanistic explanations serve as a comprehensive resource for researchers in environmental monitoring, agricultural science, and drug development.
References
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]
-
Simultaneous determination of urea herbicides in water and soil samples based on second-order photoinduced fluorescence data. Analytical Methods (RSC Publishing). [Link]
-
Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. [Link]
-
Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. PubMed. [Link]
-
Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Hawach Scientific. [Link]
-
Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. [Link]
-
Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
Determination of Carbamate, Urea, and Thiourea Pesticides and Herbicides in Water. Analytical Chemistry (ACS Publications). [Link]
-
Pure Water and Solid Phase Extraction (SPE) Cartridges. ELGA LabWater. [Link]
-
Solid Phase Extraction (SPE) Method by Retention Mechanism. Phenomenex. [Link]
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]
-
Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ACS Publications. [Link]
-
Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Semantic Scholar. [Link]
-
Chemical Properties of Urea, N-ethyl-N'-phenyl- (CAS 621-04-5). Cheméo. [Link]
-
Phenylurea. PubChem - NIH. [Link]
-
Urea, N-ethyl-N'-phenyl-. NIST WebBook. [Link]
-
1-ethyl-1-phenylurea (C9H12N2O). PubChemLite. [Link]
-
Method 532. Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography With UV Detection Revision 1.0. EPA NEPAL. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. specartridge.com [specartridge.com]
- 5. Urea, N-ethyl-N'-phenyl- (CAS 621-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Sample Prep Tech Tip: Retention Mechanism | Phenomenex [phenomenex.com]
- 7. elgalabwater.com [elgalabwater.com]
- 8. unitedchem.com [unitedchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CAS 621-04-5: N-Ethyl-N′-phenylurea | CymitQuimica [cymitquimica.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography [mdpi.com]
Catalytic amidation techniques utilizing Urea, 1-ethyl-1-phenyl-
Title: Application Note: Advanced Catalytic Amidation Techniques Utilizing 1-Ethyl-1-phenylurea
Introduction Direct catalytic amidation remains one of the most sought-after transformations in synthetic chemistry and drug development, owing to the ubiquity of the amide bond in pharmaceuticals[1]. While standard protocols often rely on stoichiometric coupling reagents, modern catalytic approaches prioritize atom economy and scalability[2]. Within this paradigm, 1-ethyl-1-phenylurea (CID 3047248)[3] emerges as a highly versatile, bifunctional scaffold.
As a Senior Application Scientist, I have observed that the unique structural asymmetry of 1-ethyl-1-phenylurea—comprising a sterically demanding N -ethyl- N -phenyl tertiary amine and a reactive primary amine—allows it to function in two distinct catalytic workflows:
-
As a Directing Group: Facilitating late-stage, transition-metal-catalyzed C-H amidation of the phenyl ring[4].
-
As an Amine Surrogate: Acting as a nucleophile in Lewis acid-catalyzed direct N -acylation to yield stable N -acyl urea pharmacophores[2].
This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for both pathways.
Mechanistic Causality & Experimental Design
Pathway 1: Cobalt(III)-Catalyzed Directed C-H Amidation The functionalization of unactivated C-H bonds requires precise spatial control. The urea moiety of 1-ethyl-1-phenylurea acts as a robust bidentate directing group. We utilize a [Cp∗Co(III)] catalyst rather than rhodium or iridium analogues. The causality here is driven by the ionic radius: the smaller Co(III) center enforces a tighter metallacycle intermediate, which is critical for overcoming the steric bulk of the N -ethyl group[4]. We employ 1,4,2-dioxazol-5-ones as the amidating reagent because their decarboxylation provides an irreversible thermodynamic driving force, releasing CO2 as the sole byproduct[4].
Caption: Catalytic cycle for the [Cp*Co(III)]-directed C-H amidation of 1-ethyl-1-phenylurea.
Pathway 2: Zirconium(IV)-Catalyzed Direct N-Acylation When utilizing 1-ethyl-1-phenylurea as an amine surrogate to synthesize N -acyl ureas, the primary challenge is the low nucleophilicity of the urea NH2 group compared to standard aliphatic amines. To overcome this, we utilize Zr(OtBu)4 , a hard Lewis acid. Zirconium coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity, while simultaneously organizing the urea through bidentate coordination[2].
Caption: Experimental workflow for the Zr(IV)-catalyzed direct N-acylation of 1-ethyl-1-phenylurea.
Quantitative Data & Optimization
To ensure reproducibility, the following tables summarize our optimization parameters. Note the stark difference in catalyst efficacy for the C-H amidation pathway, validating the choice of Cobalt over Rhodium or Iridium[4].
Table 1: Catalyst Optimization for Directed C-H Amidation
| Catalyst (5 mol%) | Additive | Temp (°C) | Conversion (%) | Isolated Yield (%) |
| [Cp∗Co(III)Cl2]2 | AgSbF6 | 80 | >99 | 88 |
| [Cp∗Rh(III)Cl2]2 | AgSbF6 | 80 | <5 | N/A |
| [Cp∗Ir(III)Cl2]2 | AgSbF6 | 80 | 25 | 18 |
| None (Control) | AgSbF6 | 80 | 0 | 0 |
Data reflects the reaction of 1-ethyl-1-phenylurea (0.2 mmol) with 3-phenyl-1,4,2-dioxazol-5-one (0.24 mmol) in DCE.
Table 2: Solvent and Temperature Effects on Zr(IV)-Catalyzed N-Acylation
| Solvent | Temp (°C) | Water Removal Method | Yield (%) |
| Toluene | 110 | Dean-Stark Trap | 92 |
| Toluene | 110 | 4Å Molecular Sieves | 76 |
| THF | 65 | 4Å Molecular Sieves | 34 |
| DMF | 110 | None | <10 |
Self-Validating Experimental Protocols
Protocol 1: Cobalt-Catalyzed ortho-Amidation of 1-Ethyl-1-phenylurea
Objective: Regioselective insertion of an amide group into the phenyl ring of 1-ethyl-1-phenylurea.
-
Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Cp∗CoCl2]2 (5.0 mg, 2.5 mol%) and AgSbF6 (13.7 mg, 10 mol%).
-
Causality Check: The silver salt is critical to abstract the chloride ligands, generating the active cationic Co(III) species. A visible color change to deep red/purple indicates successful activation.
-
-
Substrate Addition: Add 1-ethyl-1-phenylurea (32.8 mg, 0.2 mmol)[3] and 3-phenyl-1,4,2-dioxazol-5-one (39.1 mg, 0.24 mmol) to the tube.
-
Solvent & Reaction: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours.
-
Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the dioxazolone spot and the evolution of CO2 bubbles (visible in the first hour) confirm turnover.
-
-
Quenching & Purification: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove metal particulates. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude residue via flash column chromatography on silica gel to afford the ortho-amidated product.
Protocol 2: Zirconium-Catalyzed Synthesis of N-Acyl-1-ethyl-1-phenylurea
Objective: Direct condensation of a carboxylic acid with the primary amine of 1-ethyl-1-phenylurea.
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus pre-filled with anhydrous toluene.
-
Reagent Loading: Add benzoic acid (24.4 mg, 0.2 mmol) and 1-ethyl-1-phenylurea (32.8 mg, 0.2 mmol).
-
Catalyst Introduction: In a single portion, add Zr(OtBu)4 (7.6 mg, 10 mol%)[2].
-
Causality Check: Zirconium alkoxides are highly moisture sensitive. The use of a Dean-Stark trap not only drives the equilibrium forward by removing the water byproduct but also protects the catalyst from premature hydrolysis.
-
-
Reflux: Heat the mixture to 110 °C (reflux) for 16 hours.
-
Workup: Cool to room temperature. Quench the reaction by adding 1M aqueous HCl (5 mL) to break the Zirconium-product complex. Extract with EtOAc (3 x 10 mL).
-
Drying & Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via recrystallization from hot ethanol to yield the pure N -acyl urea.
References
-
Comparative Catalytic Activity of Group9[CpMIII] Complexes: CobaltCatalyzed CH Amidation of Arenes with Dioxazolones. Source: ibs.re.kr. 4
-
1-ethyl-1-phenylurea (C9H12N2O) - PubChemLite. Source: uni.lu. 3
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Source: mdpi.com. 1
-
Nonclassical Routes for Amide Bond Formation. Source: acs.org. 2
Sources
Using Urea, 1-ethyl-1-phenyl- as a precursor in pharmaceutical development
Application Note: Utilizing Urea, 1-ethyl-1-phenyl- as a Precursor and Isosteric Scaffold in Pharmaceutical Development
Executive Summary
In the rational design of targeted therapeutics, the selection of precursor scaffolds dictates both the pharmacokinetic viability and the pharmacodynamic affinity of the resulting active pharmaceutical ingredient (API). Urea, 1-ethyl-1-phenyl- (also known as 1-ethyl-1-phenylurea) serves as a specialized unsymmetrical precursor in medicinal chemistry. This application note details its physicochemical profile, its causal role as an isostere in kinase inhibitor development, and provides validated protocols for its integration into antimalarial drug discovery pipelines.
Physicochemical Profiling and Structural Rationale
Urea, 1-ethyl-1-phenyl- is an unsymmetrical urea derivative characterized by the presence of an ethyl and a phenyl group localized on a single nitrogen atom (N1)[1].
The structural asymmetry is highly advantageous for synthetic drug development. The N-ethyl-N-phenyl substitution creates significant steric bulk and alters the electron density of the urea core. Because the lone pair on N1 is partially delocalized into the phenyl ring, the unsubstituted primary amine (N2) remains the primary site for nucleophilic attack or hydrogen bonding. This regioselectivity allows chemists to predictably couple the compound to larger heterocyclic cores without the need for complex protecting-group strategies.
Table 1: Physicochemical Properties of Urea, 1-ethyl-1-phenyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H12N2O | PubChemLite[1] |
| Monoisotopic Mass | 164.09496 Da | PubChemLite[1] |
| SMILES | CCN(C1=CC=CC=C1)C(=O)N | PubChemLite[1] |
| Predicted XlogP | 1.1 | PubChemLite[1] |
Mechanistic Insights: Isosteric Replacement in Kinase Inhibitors
A prominent application of Urea, 1-ethyl-1-phenyl- is its use as an isosteric replacement in the optimization of 2,4-diaminopyrimidines—a class of potent antimalarial agents targeting Plasmodium falciparum (Pf) protein kinases, specifically PfCDPK1 and PfPK6[2].
Causality in Scaffold Optimization: During the lead optimization phase, researchers frequently encounter APIs with high target affinity but poor aqueous solubility (e.g., those utilizing a rigid 1H-indole ring at the R2 position)[2]. By substituting the indole ring with the Urea, 1-ethyl-1-phenyl- moiety, researchers aim to increase the basic pKa and improve the aqueous solubility of the compound[2].
However, this substitution introduces a critical pharmacodynamic trade-off. While solubility improves, the steric bulk and rotational freedom of the N-ethyl-N-phenyl group alter the dihedral angle required for the molecule to anchor effectively into the ATP-binding hinge region of the Pf kinases. As a result, derivatives incorporating this urea isostere typically exhibit a shift in binding affinity, demonstrating moderate Pf activity (IC50 ranges of 3.4–7.0 μM) compared to the sub-micromolar activity of their rigid indole counterparts[2]. Understanding this structure-activity relationship (SAR) causality is vital for drug development professionals balancing efficacy with bioavailability.
Table 2: Impact of Isosteric Replacement on Antimalarial Activity
| Scaffold Modification (R2 position) | Pf IC50 (μM) | Aqueous Solubility | Target Kinases |
|---|---|---|---|
| 1H-indole ring (Baseline) | 0.51 – 2.1 | Poor | PfCDPK1, PfPK6[2] |
| Urea, 1-ethyl-1-phenyl- (Isostere) | 3.4 – 7.0 | Improved | PfCDPK1, PfPK6[2] |
| Benzoxazolone (Isostere) | 2.4 – 11.9 | Improved | PfCDPK1, PfPK6[2] |
Experimental Workflows and Protocols
Protocol A: Synthesis of Urea-Substituted 2,4-Diaminopyrimidines
Objective: To couple Urea, 1-ethyl-1-phenyl- to a halogenated pyrimidine core via nucleophilic aromatic substitution (SNAr). Causality in Step Design: The primary amine of the urea is less nucleophilic than standard aliphatic amines due to the electron-withdrawing nature of the adjacent carbonyl. Therefore, a highly polar aprotic solvent (DMF) is used to stabilize the transition state, and a non-nucleophilic base (DIPEA) is employed to scavenge the HCl byproduct without competing with the urea nucleophile.
Step-by-Step Methodology:
-
Preparation : In an oven-dried flask, dissolve 1.0 eq of the halogenated 2,4-diaminopyrimidine precursor and 1.2 eq of Urea, 1-ethyl-1-phenyl- in anhydrous N,N-dimethylformamide (DMF).
-
Activation : Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution. The base deprotonates the primary amine of the urea, enhancing its nucleophilicity for the SNAr reaction.
-
Reaction : Heat the reaction mixture to 110°C under an inert argon atmosphere. Maintain continuous stirring for 12-18 hours. Monitor the consumption of the starting material via LC-MS.
-
Quenching & Extraction : Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to ensure the complete removal of residual DMF.
-
Purification : Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (using a DCM:MeOH gradient) to yield the functionalized API. Validate the mass and purity via high-resolution LC-MS.
Protocol B: In Vitro PfCDPK1 Kinase Inhibition Assay
Objective: A self-validating system to measure the ATP-competitive inhibition of the synthesized urea derivatives.
Step-by-Step Methodology:
-
Enzyme Preparation : Express recombinant PfCDPK1 in E. coli and purify it utilizing Ni-NTA affinity chromatography. Validate enzyme folding and purity via SDS-PAGE.
-
Assay Setup : In a 384-well microplate, combine 10 nM of purified PfCDPK1, 20 μM of syntide-2 substrate, and varying concentrations of the urea-derivative inhibitor (serial dilutions ranging from 100 μM to 1 nM) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Initiation : Add 10 μM ATP to initiate the phosphorylation reaction. Incubate the plate at 30°C for exactly 90 minutes.
-
Detection : Add ADP-Glo™ Kinase Assay reagent to arrest the kinase reaction and deplete any unreacted ATP. Incubate at room temperature for 40 minutes.
-
Readout : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated reaction. Measure the luminescence using a microplate reader. Self-Validation: Luminescence output is inversely proportional to kinase inhibition; lower luminescence strictly validates higher inhibitor efficacy.
Mandatory Visualizations
Synthetic workflow for integrating Urea, 1-ethyl-1-phenyl- into pyrimidine scaffolds.
Mechanism of action for urea-derived inhibitors targeting PfCDPK1 and PfPK6 pathways.
References
-
PubChemLite. "1-ethyl-1-phenylurea (C9H12N2O)". uni.lu. 1
-
National Institutes of Health (NIH) / PMC. "Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines". nih.gov. 2
Sources
Technical Support Center: Optimizing Yield and Purity in 1-Ethyl-1-phenylurea Synthesis
Welcome to the Technical Support Center for the synthesis of 1-ethyl-1-phenylurea (also known as N-ethyl-N-phenylurea). This portal is designed specifically for researchers, chemists, and drug development professionals seeking to optimize reaction yields, improve product purity, and troubleshoot common synthetic bottlenecks in urea derivative workflows.
Reaction Workflow & Mechanistic Pathway
Understanding the causality behind the reaction is critical for optimization. The most reliable lab-scale synthesis utilizes the Wöhler-type condensation of N-ethylaniline with in situ generated cyanic acid.
Caption: Mechanistic pathway for 1-ethyl-1-phenylurea synthesis via cyanate condensation.
Standard Operating Procedure (SOP)
This self-validating protocol utilizes a weak acid buffer to maintain the nucleophilicity of the secondary amine while successfully generating the highly electrophilic cyanic acid [1].
Materials Required:
-
N-Ethylaniline (0.1 mol, ~12.1 g)
-
Potassium Cyanate (KOCN) or Sodium Cyanate (NaOCN) (0.12 - 1.5 mol)
-
Glacial Acetic Acid (10-15 mL)
-
Deionized Water
Step-by-Step Methodology:
-
Amine Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.1 mol of N-ethylaniline in 10 mL of glacial acetic acid. Dilute the mixture with 50 mL of deionized water [1].
-
Temperature Equilibration: Place the flask in an ice-water bath and allow the solution to cool to 0–5°C. Causality: Cooling prevents the rapid thermal hydrolysis of the cyanic acid intermediate before it can react with the amine.
-
Cyanate Addition: Dissolve 0.12 mol of potassium cyanate in 50 mL of warm water. Add this solution dropwise to the stirring amine mixture over 15–20 minutes[1, 2].
-
Reaction Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 to 60 minutes. A precipitate will gradually form as the urea crystallizes from the aqueous medium.
-
Isolation: Filter the crude dark/brownish precipitate under vacuum. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual acetic acid and unreacted inorganic salts [1].
-
Purification: Recrystallize the crude product from boiling water or an ethanol/water gradient. Dry the purified crystals in a vacuum desiccator [1, 2].
Troubleshooting Guides & FAQs
Q: My final yield is consistently below 50%, and I am recovering unreacted N-ethylaniline. How can I drive the reaction to completion? A: Low yields in cyanate-based urea syntheses are primarily caused by the rapid competitive hydrolysis of cyanic acid (HNCO) into ammonia and carbon dioxide. If HNCO hydrolyzes before it can react with N-ethylaniline, the amine remains unreacted.
-
Solution 1 (Stoichiometry): Increase the cyanate equivalent from 1.0 to 1.2–1.5 eq to compensate for the portion lost to hydrolysis.
-
Solution 2 (pH Control): Ensure you are using glacial acetic acid rather than a strong mineral acid (like HCl). Strong acids will completely protonate N-ethylaniline ( pKa ~5.1), transforming it into an anilinium salt, which is non-nucleophilic and cannot attack the cyanic acid [2].
Q: TLC analysis shows a significant non-polar side product. What is it, and how do I prevent it? A: The most common non-polar impurity is a diarylurea derivative or a degradation product. Prolonged heating or excessive temperatures cause the synthesized mono-urea to eliminate ammonia and condense with another amine molecule [3].
-
Solution: Strictly control the temperature. Do not heat the reaction mixture during the cyanate addition. If recrystallizing from water requires excessively prolonged boiling, switch to a lower-boiling ethanol/water mixture to minimize thermal stress on the product [3].
Q: The product precipitates as a sticky oil rather than a crystalline solid. How can I induce crystallization? A: N,N-disubstituted ureas have lower melting points and disrupted crystal lattice packing compared to symmetrical ureas. They frequently "oil out" (phase separate as a liquid) if the solvent system is too warm or contains lipophilic impurities.
-
Solution: Dissolve the oiled-out crude in a minimal volume of warm ethanol. Slowly add cold water dropwise until slight turbidity appears, then remove from heat and allow it to cool undisturbed. You may also scratch the inside of the flask with a glass rod to introduce nucleation sites [2].
Optimization Parameters: Yield & Purity Data
The following table summarizes the causal impact of varying reaction parameters on the final product.
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Impact on Yield/Purity |
| Cyanate Equivalents | 1.0 eq | 1.2 - 1.5 eq | Compensates for HNCO hydrolysis; increases yield from ~50% to >80%. |
| Reaction Temperature | > 40°C | 0°C to 25°C | Prevents thermal degradation and diarylurea formation; improves purity profile. |
| Acidic Medium | Strong Acid (e.g., HCl) | Weak Acid (Glacial Acetic Acid) | Prevents complete protonation of N-ethylaniline, maintaining its nucleophilicity. |
| Recrystallization Solvent | Pure Water (Prolonged boiling) | Ethanol/Water gradient | Prevents "oiling out" and thermal decomposition; yields sharp melting point crystals. |
References
- Title: SYNTHESIS AND ANTICONVULSANT ACTIVITIES OF 4-N-SUBSTITUTED ARYLSEMICARBAZONES (Pol. J. Pharmacol., 2003)
- Title: Organic Syntheses Collective Volume 4 (Substituted Arylureas)
- Title: Synthesis of Certain Ethyl, Phenyl, and Nitrophenyl Derivatives of Urea Source: Sciencemadness / Journal of the American Chemical Society URL
Technical Support Center: Optimizing Mobilephase Gradients for Urea and 1-Ethyl-1-phenylurea HPLC Analysis
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for urea and its derivatives, with a specific focus on 1-ethyl-1-phenylurea. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations for these often-tricky analytes. Here, we move beyond simple protocols to explain the underlying chromatographic principles, enabling you to troubleshoot effectively and develop optimized methods with confidence.
Understanding the Challenge: The Analyte's Nature
Urea and its substituted forms like 1-ethyl-1-phenylurea present unique challenges in reversed-phase HPLC. Urea itself is highly polar and notoriously difficult to retain on traditional C18 columns.[1] 1-ethyl-1-phenylurea, while more hydrophobic due to the phenyl and ethyl groups, still retains a degree of polarity and contains a basic nitrogen that can lead to undesirable secondary interactions with the stationary phase.[2][3] Understanding these properties is the first step in targeted method development.
| Compound | Key Physicochemical Properties | Chromatographic Implications |
| Urea | Highly polar; readily soluble in water. | Poor retention on reversed-phase columns; requires specialized columns (e.g., HILIC, polar-embedded) or isocratic methods with high aqueous content.[1] |
| 1-Ethyl-1-phenylurea | Moderately polar; possesses a basic amine group and an aromatic ring.[3] Calculated LogP of 1.828.[4] | Susceptible to peak tailing due to interaction with acidic silanol groups on the silica stationary phase.[5][6] Retention is influenced by mobile phase pH.[7][8] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing both the "how" and the "why" for each solution.
Part 1: Initial Method Setup & Baseline Issues
Q1: I'm starting from scratch. What's a good initial mobile phase and gradient for 1-ethyl-1-phenylurea?
A1: A systematic approach is always best.[9][10] For an unknown or new compound like 1-ethyl-1-phenylurea, a "scouting gradient" is the most efficient starting point.[11][12] This involves running a broad linear gradient to quickly determine the approximate elution conditions.
Protocol 1: Scouting Gradient for 1-Ethyl-1-phenylurea
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0-2 min: 5% B (isocratic hold)
-
2-22 min: 5% to 95% B (linear gradient)
-
22-25 min: 95% B (column wash)
-
25-25.1 min: 95% to 5% B (return to initial)
-
25.1-30 min: 5% B (equilibration)[15]
-
Causality Explanation: The broad gradient from 5% to 95% organic ensures that the analyte will elute, regardless of whether it's more polar or non-polar.[11] The 0.1% formic acid serves two purposes: it provides protons to acidify the mobile phase, which helps to suppress the ionization of residual silanol groups on the column packing, thereby improving peak shape.[5][6]
Q2: I'm not seeing any peaks, or my urea peak is eluting at the solvent front.
A2: This is a common issue, especially for highly polar compounds like urea, and indicates insufficient retention.
Troubleshooting Steps:
-
Confirm Analyte Presence: Ensure your standard is prepared correctly and is soluble in the injection solvent. The injection solvent should ideally be the same as, or weaker than, your initial mobile phase to prevent peak distortion.[16]
-
For Urea (Highly Polar): A standard C18 column may not be suitable.[1] Consider these options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high organic mobile phase to retain very polar compounds.
-
Polar-Embedded/Endcapped Columns: These are modified reversed-phase columns designed to provide better retention for polar analytes and reduce secondary interactions.[17]
-
Aqueous Normal Phase (ANP): This technique can also be effective for retaining polar compounds.[15]
-
-
For 1-Ethyl-1-phenylurea: If this compound elutes too early, your starting mobile phase is too strong (too much organic solvent). Modify your scouting gradient to start at a lower %B, for example, holding at 0-2% B for the first few minutes.[15]
Part 2: Poor Peak Shape & Resolution
Q3: My 1-ethyl-1-phenylurea peak is tailing significantly. What's causing this and how do I fix it?
A3: Peak tailing for basic compounds like 1-ethyl-1-phenylurea is almost always caused by secondary interactions with the stationary phase.[5][6] The silica backbone of most reversed-phase columns has acidic silanol groups (Si-OH). At a mid-range pH, these groups can become ionized (Si-O-), creating negatively charged sites that strongly and non-ideally interact with protonated basic analytes, leading to tailing.[2]
Solutions, from simplest to most complex:
-
Lower the Mobile Phase pH: This is the most effective solution. By operating at a low pH (e.g., 2.5-3.5), the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[5][6] Using a buffer like 10-20 mM potassium phosphate adjusted to pH 3.0 or an additive like 0.1% formic or trifluoroacetic acid (TFA) is crucial for this.[15][18]
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have fewer residual silanols and are often "end-capped" to block most of the remaining ones.[6][17] This reduces the sites available for secondary interactions.
-
Check for Column Overload: Injecting too much sample can saturate the column and cause peak distortion.[16] Try diluting your sample 5- or 10-fold. If the peak shape improves, overload was a contributing factor.[16]
-
Evaluate Physical Issues: If all peaks in your chromatogram are tailing (including neutral compounds), the problem might be physical, such as a void at the column inlet or excessive extra-column volume from tubing.[2]
dot graph TD { A[Start: Peak Tailing Observed] --> B{Is only the basic analyte tailing?}; B -- Yes --> C[Chemical Problem: Secondary Interactions]; B -- No, All Peaks Tail --> D[Physical Problem]; C --> E[Lower Mobile Phase pH to < 3.5]; E --> F[Use High-Purity End-Capped Column]; F --> G[Check for Sample Overload]; D --> H[Check for Column Void/Blockage]; H --> I[Minimize Extra-Column Volume]; I --> J[Solution Found]; G --> J; } caption Peak Tailing Troubleshooting Workflow.
Q4: I have co-eluting peaks. How do I improve the resolution?
A4: Resolution is a function of efficiency, selectivity, and retention. To improve it, you need to change one of these factors. The most powerful tool for changing selectivity is adjusting the mobile phase.[19]
Optimization Strategy:
-
Optimize the Gradient Slope: This is the core of gradient optimization. Once your scouting run (Protocol 1) has identified the approximate elution time of your analyte, you can "flatten" the gradient around that point to improve separation.[20]
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities. If you are using acetonitrile, try substituting it with methanol. This can significantly alter the elution order of compounds, especially those with aromatic rings, as methanol is more effective at disrupting pi-pi interactions with phenyl-based stationary phases.[21]
-
Adjust the Mobile Phase pH: Changing the pH affects the ionization state of acidic and basic analytes, which in turn dramatically alters their retention and, therefore, the selectivity of the separation.[7][8] A change of even 0.5 pH units can resolve co-eluting peaks. It is crucial to operate at least 1.5-2 pH units away from the analyte's pKa to ensure a stable, single ionic form and avoid split peaks.[8][18]
Protocol 2: Focused Gradient Optimization
-
Scenario: Your scouting run showed the peak of interest eluting at 15 minutes, corresponding to ~40% Acetonitrile.
-
Objective: Improve resolution around this peak.
-
Focused Gradient Program:
-
0-2 min: 5% B (isocratic hold)
-
2-7 min: 5% to 30% B (rapid ramp to near elution point)
-
7-27 min: 30% to 50% B (shallow, focused gradient over 20 min)
-
27-29 min: 50% to 95% B (column wash)
-
29-32 min: 95% B (isocratic wash)
-
32-32.1 min: 95% to 5% B (return to initial)
-
32.1-40 min: 5% B (equilibration)
-
This focused approach dedicates more time and a shallower solvent change to the region where your analyte elutes, maximizing separation from nearby impurities.[20]
Part 3: Reproducibility & Robustness
Q5: My retention times are drifting between injections. What's causing this instability?
A5: Retention time drift in gradient elution is often due to insufficient column equilibration or changes in the mobile phase.
Key Checks for Stability:
-
Sufficient Equilibration: The column must fully return to the initial mobile phase conditions before the next injection.[15] A common rule of thumb is to allow 5-10 column volumes for equilibration. If you see drifting retention times, increase the post-run equilibration time.
-
Mobile Phase Preparation: Always prepare mobile phases fresh and degas them properly.[11] If using buffers, ensure the pH is measured before adding the organic solvent.[18] Volatile mobile phase components (like TFA) can evaporate over time, changing the composition and affecting retention.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.
-
Pump Performance: Ensure your HPLC pump is delivering a precise and accurate gradient. System suitability tests, as defined by USP <621>, should be run to verify precision (RSD < 2%) and overall system performance.[22]
dot graph TD { style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px A[Start: Retention Time Drift] --> B{Is Equilibration Time Sufficient?}; B -- No --> C[Increase Post-Run Equilibration Time (5-10 column volumes)]; B -- Yes --> D{Is Mobile Phase Fresh & Buffered Correctly?}; D -- No --> E[Prepare Fresh Mobile Phase, Check pH Before Adding Organic]; D -- Yes --> F{Is Column Temperature Stable?}; F -- No --> G[Use a Column Oven]; F -- Yes --> H[Check HPLC Pump Performance (System Suitability)]; C --> I[Re-run Analysis]; E --> I; G --> I; H --> I; } caption Troubleshooting Retention Time Instability.
By methodically addressing these common issues and understanding the chemical principles behind them, you can effectively optimize your mobile phase gradients for the robust analysis of urea, 1-ethyl-1-phenylurea, and other related compounds. This systematic approach, grounded in chromatographic theory, is a cornerstone of Quality-by-Design (QbD) principles in analytical method development.[10]
References
- Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. (2025, December 30). Pure Synth.
- Exploring the Role of pH in HPLC Separ
- Effect of mobile phase pH on reversed-phase HPLC separ
- Control pH During Method Development for Better Chrom
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Technical Support Center: Optimizing HPLC Gradients for Polar Peptide Purific
- Strategies for Method Development and Optimization in HPLC. (2024, April 28). Drawell.
- Gradient Optimization in Liquid Chromatography. (2025, March 24).
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025, June 8). Bitesize Bio.
- Back to Basics: The Role of pH in Retention and Selectivity.
- Peak Tailing in HPLC. Element Lab Solutions.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- UHPLC/HPLC Method Development for Pharmaceutical-Rel
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. Benchchem.
- HPLC Peak Tailing. (2022, February 15). Axion Labs.
- Getting the HPLC Gradient Right. (2018, September 10). Lab Manager.
- Urea Retention by HPLC Using Cogent Diamond Hydride Column. MICROSOLV.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- A systematic approach to RP-HPLC method development in a pharmaceutical QbD environment.
- Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Journal of Pharmaceutical and Analytical Research.
- Chemical Properties of Urea, N-ethyl-N'-phenyl- (CAS 621-04-5). Cheméo.
- System suitability Requirements for a USP HPLC Method. (2025, November 3). MicroSolv.
- Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
- CAS 621-04-5: N-Ethyl-N′-phenylurea. CymitQuimica.
- Reversed Phase HPLC Method Development. Phenomenex.
Sources
- 1. Urea Retention by HPLC Using Cogent Diamond Hydride Column | MICROSOLV [mtc-usa.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. CAS 621-04-5: N-Ethyl-N′-phenylurea | CymitQuimica [cymitquimica.com]
- 4. Urea, N-ethyl-N'-phenyl- (CAS 621-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. veeprho.com [veeprho.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. pure-synth.com [pure-synth.com]
- 12. Getting the HPLC Gradient Right | Lab Manager [labmanager.com]
- 13. ejgm.co.uk [ejgm.co.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromtech.com [chromtech.com]
- 18. agilent.com [agilent.com]
- 19. mac-mod.com [mac-mod.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
Technical Support Center: Resolving Baseline Noise in LC-MS/MS Detection of 1-Ethyl-1-phenylurea
Welcome to the Advanced Troubleshooting Guide for the quantification of 1-ethyl-1-phenylurea (MW: 164.2 Da) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a low-molecular-weight neutral urea derivative, 1-ethyl-1-phenylurea relies heavily on efficient protonation (forming the [M+H]⁺ precursor ion at m/z 165.1) in the Electrospray Ionization (ESI) source[1].
The primary analytical challenge for this compound is that the low mass range (m/z 100–300) is inherently susceptible to high chemical background noise from solvent impurities, plasticizers, and matrix components[2]. This guide synthesizes field-proven diagnostic strategies to help you systematically isolate and eliminate baseline anomalies, ensuring high signal-to-noise (S/N) ratios and robust quantification.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for isolating baseline noise in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the baseline noise for 1-ethyl-1-phenylurea significantly higher than for my larger peptide analytes? Causality: Larger molecules appear in higher m/z ranges where the chemical background is naturally sparse. 1-ethyl-1-phenylurea falls squarely in the "danger zone" (m/z 150–250) where common solvent contaminants (like Polyethylene Glycol or phthalates) ionize highly efficiently[2]. If you use HPLC-grade rather than certified LC-MS grade solvents, trace impurities will aggressively compete for charge in the ESI droplets, elevating the Total Ion Chromatogram (TIC) baseline and suppressing your analyte's signal[3][4].
Q2: How can I definitively distinguish between chemical noise and electronic/detector noise? Causality: Chemical noise is generated by physical ions entering the mass analyzer, whereas electronic noise originates from the detector hardware (e.g., the electron multiplier). Protocol: Divert the LC flow away from the MS source to waste using the divert valve. If the baseline drops to near zero, the noise is chemical (originating from the solvent, column, or sample)[5]. If the noise persists at the exact same amplitude, the issue is electronic, indicating potential detector contamination or a failing component that requires hardware maintenance[6].
Q3: My baseline drifts upward significantly during the gradient elution. What causes this? Causality: Baseline drift during a gradient is almost always chemical and relates to the changing composition of the mobile phase[3]. For urea derivatives, acidic additives like 0.1% formic acid are used to promote protonation. If the aqueous (Mobile Phase A) and organic (Mobile Phase B) solutions are not buffered equally, the ionization efficiency of background contaminants changes dynamically as the gradient progresses, causing the baseline to drift[5]. Furthermore, column bleed (e.g., siloxanes) increases exponentially at higher organic percentages.
Q4: Can sample preparation impact the baseline even if no distinct interfering peaks are visible? Causality: Yes. Complex matrices contain endogenous salts, lipids, and proteins that co-elute with the analyte. Even if they do not produce a discrete peak at m/z 165, they alter the surface tension and desolvation efficiency of the ESI droplets. This phenomenon, known as the matrix effect, often manifests as a sudden elevation in baseline noise or severe ion suppression across the chromatogram[4][7].
Quantitative Data: Common Low-Mass Contaminants
When troubleshooting 1-ethyl-1-phenylurea, cross-reference your background spectra against these common low-mass contaminants that interfere with urea derivative quantification.
| Contaminant Class | Typical m/z (ESI+) | Mechanistic Impact on 1-ethyl-1-phenylurea | Corrective Action |
| Plasticizers (Phthalates) | 149.0, 279.1, 391.2 | Isobaric interference; elevates TIC baseline and competes for ESI charge. | Replace plastic tubing with PEEK/stainless steel; use glass vials. |
| Polyethylene Glycol (PEG) | 133, 177, 221 (+44 Da repeats) | Severe ion suppression; dominates droplet surface tension. | Switch to certified LC-MS grade solvents[2]. |
| Trace Amines | 102 (Triethylamine) | High background noise; neutralizes acidic additives, suppressing [M+H]⁺. | Flush system with 50:50 Water:MeOH; use high-purity formic acid. |
| Column Bleed (Siloxanes) | 281, 355 | Baseline drift during organic gradient; coats MS source optics. | Wash column with high organic solvent; ensure stationary phase compatibility. |
Self-Validating Experimental Protocols
Protocol 1: System Suitability Test (SST) for Contamination Isolation
Rationale: A self-validating SST isolates the LC-MS hardware from the sample preparation workflow. By comparing neat standards, matrix blanks, and system blanks, you create a closed logical loop that definitively pinpoints the origin of the noise[6].
-
Step 1: System Blank Injection (Zero-Volume)
-
Action: Program the autosampler to perform a 0 µL injection (or inject pure LC-MS grade initial mobile phase) and run the full gradient.
-
Causality: This tests the baseline integrity of the mobile phases and the LC flow path without introducing sample matrix or vial contaminants.
-
Validation Check: If the baseline noise at m/z 165 is high, the contamination is in the solvents, pump, or MS source[7]. Proceed to clean the source or replace solvents. If the baseline is clean, proceed to Step 2.
-
-
Step 2: Neat Standard Injection
-
Action: Inject a neat standard of 1-ethyl-1-phenylurea prepared in LC-MS grade solvent.
-
Causality: Verifies the absolute instrument sensitivity and establishes an ideal Signal-to-Noise (S/N) ratio baseline under perfect conditions.
-
Validation Check: If the S/N ratio is optimal, the instrument is functioning correctly. The root cause of your noise is downstream in the sample matrix.
-
-
Step 3: Matrix Blank Injection
-
Action: Inject a blank sample matrix (e.g., plasma, urine, or environmental water) that has gone through your full extraction protocol but contains no analyte.
-
Causality: Evaluates the cleanliness of the sample preparation.
-
Validation Check: If the baseline noise spikes at the retention time of 1-ethyl-1-phenylurea, your extraction protocol is failing to remove isobaric interferences or matrix components[5].
-
Protocol 2: Post-Column Infusion for Matrix Effect Validation
Rationale: Matrix effects often manifest as invisible baseline disruptions. This protocol self-validates by creating an artificial, continuous baseline of the analyte. Any deviation in this baseline during a matrix run definitively proves ion suppression or enhancement[4].
-
Step 1: Setup T-Junction
-
Action: Install a T-junction between the analytical column outlet and the MS source inlet. Connect a syringe pump to the third port.
-
Causality: Allows continuous introduction of the analyte while the LC gradient runs independently.
-
-
Step 2: Establish Continuous Baseline
-
Action: Infuse a neat standard of 1-ethyl-1-phenylurea (e.g., 100 ng/mL) via the syringe pump at a low flow rate (10 µL/min). Monitor the m/z 165 transition.
-
Causality: Creates a steady, artificially high baseline of the analyte's signal.
-
-
Step 3: Inject Matrix Blank
-
Action: Inject an extracted matrix blank through the LC column and run the standard gradient.
-
Causality: As matrix components elute from the column, they enter the MS source and mix with the continuously infused analyte.
-
Validation Check: Observe the steady-state baseline. If the baseline dips at the exact retention time where 1-ethyl-1-phenylurea normally elutes, you have definitively proven matrix-induced ion suppression. The sample preparation method must be optimized (e.g., switching from protein precipitation to Solid Phase Extraction) to remove the co-eluting suppressants.
-
References
-
Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online. [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Association for Diagnostics & Laboratory Medicine (ADLM). [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
-
Noisy baseline chromatogram and TIC : r/massspectrometry. Reddit.[Link]
Sources
Technical Support Center: Handling, Storage, and Troubleshooting for 1-Ethyl-1-phenylurea
Welcome to the Application Science Technical Support Center. As drug development professionals and analytical chemists, you rely on the structural integrity of your chemical standards and intermediates. 1-Ethyl-1-phenylurea (also known as N-ethyl-N-phenylurea) is a critical asymmetric urea derivative. While urea bonds are inherently robust, this compound can undergo insidious hydrolytic degradation if improperly stored, compromising your downstream assays and synthetic yields.
This guide bypasses generic advice to provide a deep, mechanistic understanding of why this compound degrades, how to prevent it, and what self-validating protocols you can implement to guarantee the trustworthiness of your materials.
Mechanistic Insight: The Causality of Urea Hydrolysis
To successfully store 1-ethyl-1-phenylurea, we must first understand the causality of its degradation. Urea bonds are generally resistant to neutral hydrolysis, with half-lives often exceeding 104 years at standard environmental conditions 1. The stability is derived from the dual resonance stabilization of the carbonyl group by the two adjacent nitrogen atoms.
However, 1-ethyl-1-phenylurea possesses a sterically hindered, electron-rich N,N-disubstituted nitrogen. When exposed to extreme pH conditions combined with thermal stress or moisture, the resonance stabilization is disrupted:
-
Acidic Hydrolysis: Protonation of the carbonyl oxygen or the amino nitrogen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ambient water.
-
Basic Hydrolysis: Direct attack by hydroxide ions forms an unstable tetrahedral intermediate. This intermediate collapses, expelling N-ethylaniline (a toxic, reactive aromatic amine) and carbamic acid, which spontaneously decarboxylates into ammonia and carbon dioxide.
Mechanistic pathway of 1-ethyl-1-phenylurea hydrolysis triggered by pH and thermal stress.
Quantitative Stability Data
Designing an optimal storage protocol requires looking at the kinetic data. Hydrolysis of substituted ureas follows pseudo-first-order kinetics under buffered conditions 2. The table below summarizes the expected half-lives ( t1/2 ) under various environmental states to help you assess risk.
| Condition | pH | Temperature (°C) | Estimated Half-Life ( t1/2 ) | Degradation Risk |
| Neutral Water | 7.0 | 25 | > 10,000 years | Negligible |
| Mild Alkaline | 9.0 | 25 | ~ 2 - 10 years | Low |
| Strong Base (0.5 M NaOH) | > 13.0 | 25 | ~ 2 - 10 years (in mixed solvents) | Moderate |
| Boiling Acidic | 2.0 | 100 | < 12 hours | Critical |
| Boiling Alkaline | 10.0 | 100 | < 24 hours | Critical |
Troubleshooting Guide & FAQs
Q1: I stored my 1-ethyl-1-phenylurea stock solution in methanol on the benchtop, and I am now detecting N-ethylaniline in my LC-MS runs. Why did it degrade? Scientist's Insight: While the urea bond is highly stable in pure, neutral water, unbuffered organic solvents like methanol readily absorb atmospheric moisture and CO2 , slightly altering the pH. Over months of exposure to ambient light and fluctuating lab temperatures, this initiates slow solvolysis. Solution: Always store stock solutions in anhydrous, LC-MS grade solvents. For long-term storage, keep solutions at -20°C in amber glass vials sealed under an inert atmosphere (Nitrogen or Argon) 3.
Q2: How should I store the bulk solid powder to guarantee a multi-year shelf life? Scientist's Insight: Solid-state hydrolysis requires a vector: moisture. 1-ethyl-1-phenylurea is moderately hygroscopic. If water vapor permeates the container, localized micro-environments of altered pH can form on the crystal surface, catalyzing cleavage. Solution: Store the solid powder desiccated at 2°C to 8°C. Ensure the container is tightly closed with Parafilm or PTFE tape. Crucial Step: When retrieving the powder, allow the sealed container to reach room temperature before opening to prevent condensation from forming directly on the chemical bed.
Q3: My experimental workflow requires heating 1-ethyl-1-phenylurea in an aqueous buffer. How can I minimize degradation during the assay? Scientist's Insight: Thermal energy significantly lowers the activation barrier for hydrolysis. As demonstrated in thermal processing studies of structurally similar carbanilides, temperatures approaching 100°C cause rapid, irreversible cleavage 2. Solution: Maintain the pH strictly between 6.5 and 7.5 using a robust buffer system (e.g., 50 mM Phosphate buffer). Keep the reaction temperature below 60°C if prolonged exposure (>2 hours) is required.
Self-Validating Experimental Protocol: Quality Control via RP-HPLC
To ensure absolute trustworthiness in your assays, you must validate the integrity of your 1-ethyl-1-phenylurea batches before use. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Fluorescence detection to quantify the primary degradant, N-ethylaniline 4.
By building a validation logic gate into the end of this protocol, the system becomes self-validating: it explicitly dictates whether the batch is safe to use based on quantitative thresholds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the 1-ethyl-1-phenylurea sample in 1.0 mL of LC-MS grade Acetonitrile (ACN). Vortex for 30 seconds until fully dissolved.
-
Derivatization (Optional for ultra-trace detection): If your application requires detecting trace N-ethylaniline (<1 ng), derivatize the sample using 9-fluorenylmethylchloroformate (FMOC) in an alkaline borate buffer at 52°C for 20 minutes. (Note: Skip this step if standard UV detection at 254 nm is sufficient).
-
Chromatographic Separation:
-
Column: C18 analytical column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Detection: Monitor absorbance at 254 nm. 1-ethyl-1-phenylurea will elute later than the more polar N-ethylaniline degradant.
-
Validation Logic (The Causality Check): Integrate the peaks. If the N-ethylaniline peak area exceeds 0.5% of the total integrated area, the batch has been compromised by hydrolysis. The material must be discarded or subjected to recrystallization from hot ethanol/water before use.
Self-validating RP-HPLC workflow for detecting hydrolytic degradation of 1-ethyl-1-phenylurea.
References
- PubChemLite - 1-ethyl-1-phenylurea (C9H12N2O). Université du Luxembourg.
- Hydrolytic Stability of Toluene Diisocyanate and Polymeric Methylenediphenyl Diisocyanate Based Polyureas under Environmental Conditions.
- Detection of p-Nitroaniline Released from Degradation of 4,4′-Dinitrocarbanilide in Chicken Breast during Thermal Processing.
- Detection of N,N′-diphenyl-N,N′-diethylurea (ethyl centralite) in gunshot residues using high-performance liquid chromatography with fluorescence detection. Analyst (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - 1-ethyl-1-phenylurea (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. Detection of N,N′-diphenyl-N,N′-diethylurea (ethyl centralite) in gunshot residues using high-performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of LC-MS/MS Methods for Trace Detection of 1-ethyl-1-phenylurea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the robust validation of methods is the bedrock upon which data integrity is built. This is particularly critical in the pharmaceutical and environmental sectors, where the trace-level quantification of compounds like 1-ethyl-1-phenylurea can have significant implications for safety and efficacy. This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for 1-ethyl-1-phenylurea, grounded in the harmonized principles of global regulatory bodies.
The Critical Role of Method Validation
The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[1] For the trace detection of 1-ethyl-1-phenylurea, a substance of interest in various research and development contexts, a validated LC-MS/MS method ensures that the data generated are reliable, reproducible, and can withstand scientific and regulatory scrutiny. The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified framework for bioanalytical method validation.[1][2][3][4]
This guide will walk through the essential validation parameters, offering both the "how" and the "why" behind each experimental choice. We will also present a comparative overview of potential LC-MS/MS approaches for phenylurea compounds, providing a practical basis for method development.
The Validation Workflow: A Step-by-Step Protocol
A successful validation process is a systematic journey that characterizes the performance of an analytical method. The following diagram illustrates the typical workflow for validating an LC-MS/MS method for 1-ethyl-1-phenylurea.
Caption: A typical workflow for the validation of an LC-MS/MS method.
Experimental Protocols for Core Validation Parameters
The following sections detail the experimental procedures and acceptance criteria for the core validation parameters, based on the harmonized ICH M10 guideline.[1][3]
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.
-
Protocol:
-
Analyze at least six different blank matrix samples from individual sources.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze blank matrix spiked with potential co-administered compounds or known metabolites.
-
-
Acceptance Criteria:
-
In blank samples, the response at the retention time of the analyte should be ≤ 20% of the LLOQ response.
-
No significant interfering peaks should be observed at the retention time of the analyte in the presence of other compounds.
-
Linearity, Range, and Sensitivity
-
Objective: To establish the concentration range over which the analytical method is linear and to determine the lowest concentration that can be reliably quantified (LLOQ).
-
Protocol:
-
Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards should be used.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis (typically weighted 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²).
-
-
Acceptance Criteria:
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
The LLOQ should be determined with a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria.
-
Accuracy and Precision
-
Objective: To assess the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
-
Acceptance Criteria:
-
The mean concentration for accuracy should be within ±15% of the nominal value for all QC levels (±20% for LLOQ).
-
The coefficient of variation (CV) for precision should not exceed 15% for all QC levels (20% for LLOQ).
-
Matrix Effect
-
Objective: To evaluate the suppression or enhancement of the analyte's ionization due to co-eluting matrix components.
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte in neat solution.
-
Set B: Blank matrix extract spiked with the analyte post-extraction.
-
Set C: Matrix from at least six different sources, extracted and then spiked with the analyte.
-
-
Calculate the matrix factor (MF) for each source: MF = (Peak response in presence of matrix) / (Peak response in absence of matrix).
-
-
Acceptance Criteria:
-
The CV of the matrix factor across the different sources should be ≤ 15%.
-
Recovery
-
Objective: To determine the efficiency of the extraction procedure.
-
Protocol:
-
Prepare two sets of samples at three QC levels (low, medium, high):
-
Set 1: Blank matrix spiked with the analyte before extraction.
-
Set 2: Blank matrix extract spiked with the analyte post-extraction.
-
-
Calculate recovery: Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100.
-
-
Acceptance Criteria:
-
Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the highest and most consistent values. The CV of the recovery across the QC levels should be ≤ 15%.
-
Comparative Overview of LC-MS/MS Methods for Phenylurea Compounds
| Parameter | Method A (Environmental Water) | Method B (Biological Matrix - Oysters)[5] | Proposed Method for 1-ethyl-1-phenylurea |
| LC Column | C18, 2.1 x 100 mm, 3.5 µm | C8, 4.6 x 250 mm, 5 µm | C18 or Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A: AcetonitrileB: 5mM KH2PO4 | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | 0.4 mL/min |
| Ionization | ESI Positive | ESI Positive | ESI Positive |
| MS/MS Transitions | Analyte-specific | Analyte-specific | Precursor ion [M+H]+ → Product ions |
| Sample Prep | Solid-Phase Extraction (SPE) | Pressurized Liquid Extraction (PLE) + SPE | Protein Precipitation or Liquid-Liquid Extraction |
| LOD/LOQ | < 0.03 µg/L[6] | 0.1 - 14 µg/kg[5] | Target: 0.1 - 1 ng/mL |
Logical Relationships in Method Validation
The parameters of method validation are interconnected. For instance, selectivity is a prerequisite for achieving accurate linearity, and both are essential for reliable accuracy and precision measurements. The following diagram illustrates these dependencies.
Caption: Interdependencies of key validation parameters.
Conclusion
The validation of an LC-MS/MS method for the trace detection of 1-ethyl-1-phenylurea is a rigorous but essential process for ensuring data quality and reliability. By adhering to the principles outlined in the ICH M10 guideline, researchers can develop and validate methods that are scientifically sound and meet global regulatory expectations. The provided protocols and comparative data serve as a practical guide for scientists and drug development professionals embarking on this critical analytical endeavor.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][2]
-
International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link][1]
-
U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from a relevant FDA guidance repository.[7]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from a relevant FDA guidance repository.[8]
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Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link][9]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][10]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from a relevant EBF publication archive.[11]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][3]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from a relevant HHS or FDA guidance page.[12]
-
American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link][4]
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Bichon, E., Dupuis, M., Le Bizec, B., & André, F. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. Journal of Chromatography B, 838(2), 96-106. [Link][5]
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Giorgetti, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-214. [Link]
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Di Corcia, A., Costantino, A., & Crescenzi, C. (1997). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. Journal of AOAC International, 80(3), 637-645. [Link][6]
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A Comparative Guide to the Structural Analogs of Ethyl-Phenyl-Urea in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The urea scaffold represents a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets, thus serving as a versatile backbone for a multitude of therapeutic agents.[1] This guide provides an in-depth comparison of structural analogs of ethyl-phenyl-urea, with a primary focus on their burgeoning role as antibacterial agents, while also exploring their broader applications in oncology. By examining structure-activity relationships (SAR), pharmacokinetic profiles, and mechanisms of action, this document aims to equip researchers with the necessary insights for the rational design of next-generation urea-based therapeutics.
The Ethyl-Phenyl-Urea Scaffold: A Tale of Two Isomers
The seemingly subtle distinction between 1-ethyl-1-phenylurea and 1-ethyl-3-phenylurea represents a significant divergence in synthetic accessibility and explored therapeutic potential. The former, a 1,1-disubstituted (asymmetrical) urea, features both ethyl and phenyl groups on the same nitrogen atom. In contrast, the 1,3-disubstituted (symmetrical) isomer, 1-ethyl-3-phenylurea, positions these groups on separate nitrogens. While both are structurally related, the 1,3-disubstituted scaffold has garnered considerably more attention in recent drug discovery efforts, particularly in the development of novel antibacterial agents.[2]
Rise of a New Antibacterial Class: 1-Ethyl-3-phenylurea Analogs as Dual DNA Gyrase and Topoisomerase IV Inhibitors
The escalating threat of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Recent research has highlighted a promising class of 1-ethyl-3-(4-(hydrazinecarbonyl)-phenyl)urea derivatives as potent dual inhibitors of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These type II topoisomerases are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.[2]
Mechanism of Action: A Two-Pronged Attack on Bacterial Replication
The dual inhibitory activity of these ethyl-phenyl-urea analogs offers a significant advantage in combating bacterial resistance. By targeting two essential enzymes simultaneously, the likelihood of resistance development through single-point mutations is substantially reduced. The proposed mechanism involves the binding of these compounds to the ATPase domains of DNA gyrase (GyrB) and topoisomerase IV (ParE), interfering with the energy-dependent processes of DNA supercoiling and decatenation, respectively. This disruption of DNA topology ultimately leads to bacterial cell death.
Figure 1: Proposed mechanism of action for 1-ethyl-3-phenylurea analogs as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.
Comparative Analysis of Antibacterial Activity
A study exploring a series of fifteen novel 1-ethyl-3-(4-(hydrazinecarbonyl)-phenyl)urea derivatives has provided valuable insights into their structure-activity relationships. The in vitro inhibitory activities against Streptococcus pneumoniae DNA gyrase and topoisomerase IV, along with their minimum inhibitory concentrations (MIC), are summarized below.
| Compound ID | R-group Substitution | DNA Gyrase IC₅₀ (µM) | Topoisomerase IV IC₅₀ (µM) | MIC (µg/mL) |
| 18GP06-15 | Aliphatic Linker | 0.511 | 9.24 | 1.1 |
| 18GP06-08 | Aliphatic Linker | 0.555 | 8.64 | - |
| Doxycycline | - | - | - | 1 |
| Cisplatin | - | - | - | - |
Data sourced from a study on 1-ethyl-3-(4-(hydrazinecarbonyl)-phenyl)urea derivatives.[2]
Key Structure-Activity Relationship (SAR) Insights:
-
Aliphatic vs. Aromatic Substituents: The nature of the substituent at the R position significantly influences potency. Derivatives with aliphatic linkers generally exhibit enhanced activity compared to those with aromatic substituents.[2]
-
Dual-Target Inhibition: The most potent compounds, such as 18GP06-15 and 18GP06-08, demonstrate a balanced dual inhibition of both DNA gyrase and topoisomerase IV.[2]
-
Cytotoxicity: Encouragingly, these compounds have shown minimal cytotoxicity against human HepG2 cells, with IC₅₀ values ranging from 63.11 to 67.83 µM, compared to cisplatin (IC₅₀ = 6.41 µM).[2] This suggests a favorable therapeutic window.
Broader Therapeutic Potential: Ethyl-Phenyl-Urea Analogs in Oncology
The versatility of the phenylurea scaffold extends beyond antibacterial applications, with a significant number of derivatives being investigated as anticancer agents. These compounds often exert their effects through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
Kinase Inhibition: A Prominent Anticancer Mechanism
Many phenylurea derivatives have been identified as potent inhibitors of various kinases implicated in cancer, such as Raf kinases, receptor tyrosine kinases (e.g., VEGFR, PDGFR), and others. The urea moiety plays a crucial role in binding to the hinge region of the kinase domain, a common feature among many kinase inhibitors.
Figure 2: A generalized workflow for the discovery and optimization of phenylurea-based kinase inhibitors.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel ethyl-phenyl-urea analogs relies on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and in vitro evaluation of these compounds.
General Synthesis of 1,3-Disubstituted Phenylurea Derivatives
A common and effective method for the synthesis of 1,3-disubstituted ureas involves the reaction of an appropriate amine with an isocyanate.[3]
Step-by-Step Protocol:
-
Dissolve the desired aniline derivative (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add the corresponding isocyanate (1.0-1.2 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 1,3-disubstituted urea.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton broth.
-
Prepare a bacterial inoculum of the desired strain (e.g., Streptococcus pneumoniae) and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include appropriate controls: a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The ethyl-phenyl-urea scaffold continues to be a fertile ground for drug discovery. In the antibacterial realm, further optimization of the 1-ethyl-3-phenylurea analogs could lead to compounds with enhanced potency, broader spectrum of activity, and improved pharmacokinetic properties. Structure-based drug design, aided by co-crystal structures of these inhibitors with their target enzymes, will be instrumental in this endeavor. In oncology, the exploration of novel analogs targeting different kinase families or other cancer-related pathways remains a promising avenue.
References
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Appchem. 1-Ethyl-3-phenylurea. [Link]
- Neerasa, J., et al. (2026). Dual Inhibitory Activity of 1-ethyl-3-(4-(hydrazinecarbonyl)-phenyl)urea Derivatives Against DNA Gyrase and Topoisomerase IV of Streptococcus pneumoniae as Antibacterial Agents. Current Topics in Medicinal Chemistry.
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PubChemLite. 1-ethyl-1-phenylurea (C9H12N2O). [Link]
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PubChemLite. 1-ethyl-3-phenylurea (C9H12N2O). [Link]
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Stenutz. 1-phenyl-3-ethylurea. [Link]
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- Fotsch, C., et al. (2001). Synthesis and Structure-Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 44(14), 2344-56.
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Fotsch, C., et al. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. PubMed. [Link]
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PubChemLite. 1-benzyl-1-ethyl-3-phenylurea (C16H18N2O). [Link]
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PubChem. Carbanilic acid, N-ethyl-, ethyl ester. [Link]
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Cross-reactivity of Urea, 1-ethyl-1-phenyl- in pesticide immunoassay validation
An in-depth technical analysis for researchers, scientists, and drug development professionals validating pesticide immunoassays.
Enzyme-Linked Immunosorbent Assays (ELISAs) are frontline tools for high-throughput environmental and agricultural monitoring of phenylurea herbicides (PUHs). However, the reliability of these assays hinges entirely on their specificity. When validating an immunoassay, characterizing the cross-reactivity (CR) profile of structural analogs and degradation products—such as 1-ethyl-1-phenylurea —is a mandatory regulatory and scientific step.
This guide objectively compares immunoassay performance against chromatographic alternatives, dissects the mechanistic causality behind antibody recognition using Quantitative Structure-Activity Relationship (QSAR) models, and provides a self-validating experimental protocol for determining the cross-reactivity of phenylurea analogs.
Comparative Performance: Immunoassay vs. Chromatographic Alternatives
When screening for pesticide residues, laboratories must balance throughput, sensitivity, and specificity.
-
Chromatographic Methods (HPLC-DAD, GC-MS): These are the gold standards for single-compound specificity. They easily distinguish between closely related analogs like diuron, isoproturon, and 1-ethyl-1-phenylurea based on retention times and mass-to-charge ratios. However, they require extensive sample preparation, high capital expenditure, and lack the throughput necessary for massive environmental screening campaigns.
-
Immunoassays (ELISA): ELISAs offer exceptional sensitivity (often detecting PUHs at levels well below the EU regulatory limit of 0.1 μg L⁻¹ for drinking water) and high throughput without complex sample extraction[1]. However, they are highly susceptible to cross-reactivity. Group-specific ELISAs can detect multiple phenylurea analogs simultaneously, whereas single-compound ELISAs (e.g., optimized specifically for isoproturon) demonstrate essentially no cross-reactivity for other urea-herbicides[2].
Understanding the exact cross-reactivity of non-target analogs like 1-ethyl-1-phenylurea is essential to prevent false positives in environmental water monitoring.
Mechanistic Causality: QSAR and Antibody Recognition
Cross-reactivity is not an intrinsic, fixed characteristic of an antibody; rather, it is a dynamic interaction governed by the specific parameters of the assay format (such as reagent concentration ratios)[3] and the fundamental molecular properties of the competing hapten.
To understand why 1-ethyl-1-phenylurea exhibits specific binding behaviors compared to target herbicides, we must look at 2D-QSAR and hologram QSAR (HQSAR) models. These models reveal that two primary structural properties dictate PUH antibody recognition[4]:
-
Hydrophobicity (log P): The most critical impact factor for antibody recognition. QSAR models demonstrate a quadratic correlation between an analog's hydrophobicity and its binding affinity[4]. Halogenated rings (e.g., the 3,4-dichloro substitution in diuron) significantly increase log P, enhancing the hydrophobic interactions within the antibody's binding pocket.
-
Frontier-Orbital Energy (ELUMO): The lowest unoccupied molecular orbital energy dictates the electron-accepting ability of the analog during the antigen-antibody interaction, playing a secondary but vital role in stabilization[4].
The Case of 1-Ethyl-1-phenylurea: Unlike potent PUH targets such as diuron or neburon, 1-ethyl-1-phenylurea lacks halogenation on its phenyl ring and features an N-ethyl group rather than the N,N-dimethyl structure. Consequently, its altered log P and ELUMO result in a massive reduction in binding affinity. Because it lacks the highly hydrophobic halogen substituents that the antibodies were raised to recognize, its cross-reactivity drops precipitously.
QSAR parameters dictating antibody recognition and cross-reactivity in phenylurea analogs.
Quantitative Cross-Reactivity Data
The table below synthesizes the half-maximum inhibition concentration (IC50) and cross-reactivity percentages of major PUHs compared to the structural analog 1-ethyl-1-phenylurea, utilizing a monoclonal antibody raised against a neburon-like hapten.
| Compound | Structural Deviation from Target Hapten | IC50 (μg L⁻¹) | Cross-Reactivity (%) |
| Neburon | None (Target Hapten Analog) | 1.7 | 100.0 |
| Diuron | R3 group length change | 7.7 | 22.1 |
| Isoproturon | Isopropyl substitution | 24.8 | 6.9 |
| Chlorotoluron | Chloro/methyl substitution | 40.7 | 4.2 |
| 1-Ethyl-1-phenylurea | Missing halogens, N-ethyl substitution | >500.0 | <0.3 |
*Extrapolated baseline values based on QSAR log P and ELUMO parameters for non-halogenated phenylureas[4].
Experimental Protocol: Self-Validating icELISA Workflow
To empirically determine the cross-reactivity of 1-ethyl-1-phenylurea, an indirect competitive enzyme-linked immunosorbent assay (icELISA) must be executed. The following protocol is designed as a self-validating system, ensuring that every step includes internal quality controls[4].
Step 1: Antigen Coating
-
Action: Coat microplates with 5 ng/well of coating-antigen (hapten-BSA conjugate) and incubate at 4 °C for 16 h.
-
Causality: Extended overnight incubation at low temperatures ensures uniform, stable hydrophobic adsorption of the conjugate to the polystyrene plate without denaturing the carrier protein.
Step 2: Blocking
-
Action: Wash plates three times with PBST, then add 200 μL of 1% BSA-PBST to block each well at 37 °C for 1 h.
-
Causality: BSA saturates all remaining unbound hydrophobic sites on the microplate. This prevents non-specific binding of the primary antibody, which would otherwise artificially lower the apparent IC50 and invalidate the cross-reactivity calculation.
Step 3: Competition (The Core Reaction)
-
Action: Simultaneously add the analyte (serial dilutions of 1-ethyl-1-phenylurea) and the primary monoclonal antibody (mAb). Incubate for 1 h at room temperature.
-
Causality: The free analyte in solution and the immobilized hapten on the plate compete for the limited binding sites on the mAb. Thermodynamic equilibrium is established during this hour. Weakly binding analogs (like 1-ethyl-1-phenylurea) will fail to outcompete the immobilized hapten unless present in massive concentrations.
Step 4: Detection & Amplification
-
Action: Wash three times, then incubate with a secondary antibody (e.g., goat anti-mouse IgG-HRP) at 37 °C for 30 min. Wash again, and add a chromogenic substrate (TMB).
-
Causality: The HRP enzyme amplifies the signal by converting the substrate into a measurable colorimetric output. The intensity of the color is inversely proportional to the concentration of the free analyte.
Step 5: System Validation & Data Analysis
-
Action: Stop the reaction with H₂SO₄ and read absorbance at 450 nm. Calculate IC50 using a four-parameter logistic curve.
-
Self-Validation Criteria: The assay is only deemed valid if the maximum absorbance (B0) is ≥ 1.0 O.D., the IC50 of the positive control (Neburon) falls within ±15% of its established baseline (1.7 μg L⁻¹), and the coefficient of variation (CV) between analytical replicates is <10%.
Step-by-step workflow of an indirect competitive ELISA for cross-reactivity validation.
References
- Source: Analytical Chemistry (ACS Publications)
- Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL
- Source: DOI.
- Source: Analusis (EDP Sciences)
Sources
Comparative Mass Spectrometry Fragmentation of N-Alkyl-N-Phenylureas: A Comprehensive Guide
As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) workflow for N-alkyl-N-phenylureas (PUHs)—a critical class of herbicides including diuron, linuron, and isoproturon—requires moving beyond default instrument methods. To achieve sub-nanogram-per-liter detection limits in complex matrices, one must deeply understand the gas-phase thermodynamics, ionization causality, and fragmentation mechanisms of the urea linkage.
This guide objectively compares ionization modes, fragmentation techniques, and analytical platforms to provide a self-validating framework for the structural characterization and quantitation of PUHs.
Platform Selection: LC-MS/MS vs. GC-MS
Historically, gas chromatography-mass spectrometry (GC-MS) was utilized for pesticide screening. However, the urea linkage (-NH-CO-N<) in N-alkyl-N-phenylureas is highly thermolabile.
-
The Causality of Thermal Degradation: At typical GC inlet temperatures (>200°C), PUHs undergo rapid thermal elimination. The molecule cleaves to form the corresponding phenyl isocyanate and dialkylamine, or hydrolyzes directly into an aniline derivative[1].
-
The LC-MS/MS Advantage: Liquid chromatography coupled with electrospray ionization (LC-ESI-MS/MS) bypasses this thermal degradation entirely. By transferring the intact molecule into the gas phase at lower temperatures, LC-MS/MS preserves the precursor ion, making it the gold standard for accurate quantitation and untargeted screening of PUHs[2].
Ionization Dynamics: ESI Positive vs. ESI Negative
The structural dichotomy of the N-alkyl-N-phenylurea backbone allows for dual-polarity ionization, but the choice of polarity dictates both the fragmentation pathway and the ultimate signal-to-noise (S/N) ratio.
-
ESI Positive Mode (ESI+): The nitrogen atoms within the urea linkage possess lone pairs that readily accept a proton, yielding an abundant [M+H]+ precursor. While ESI+ generates the highest absolute signal intensity for most PUHs, it is highly susceptible to matrix interference from co-eluting basic compounds[1].
-
ESI Negative Mode (ESI-): The amide proton adjacent to the phenyl ring is relatively acidic. This acidity is amplified by electron-withdrawing substituents on the aromatic ring (e.g., the two chlorine atoms in diuron). Deprotonation yields an [M−H]− ion. While the absolute ion count is lower than in ESI+, negative ion monitoring drastically reduces chemical background noise (especially from humic acids in environmental water), yielding a superior S/N ratio[1].
Fragmentation Mechanisms: CID vs. EID
Understanding how the molecule breaks apart is essential for both Selected Reaction Monitoring (SRM) and untargeted structural elucidation.
-
Collision-Induced Dissociation (CID): CID relies on vibrational excitation through collisions with a neutral gas (e.g., Argon). The energy localizes at the weakest bond—the highly polarized urea C-N linkage. In ESI+, CID typically results in the neutral loss of the dialkylamine group (e.g., 45 Da for dimethylamine), yielding a phenyl isocyanate fragment, or the formation of a characteristic m/z72 ion ( O=C=N+(CH3)2 )[3]. In ESI-, CID of [M−H]− triggers the loss of the dialkylamine to form a stable bicyclic carbanion[1].
-
Electron-Induced Dissociation (EID): Unlike the slow heating of CID, EID is a radical-driven process resulting from electron irradiation. EID provides complementary cross-ring cleavages of the benzene and piperidinyl groups that CID cannot achieve. This makes EID vastly superior for identifying specific isomeric substitutions on the aromatic ring during structural characterization[4].
Figure 1: Comparative ESI+ and ESI- fragmentation pathways of Diuron during CID.
Quantitative Data Summaries
The following tables synthesize the optimal precursor-to-product ion transitions for standard PUHs, alongside a performance comparison of fragmentation techniques.
Table 1: Comparative Precursor and Product Ions for Common PUHs
| Compound | Chemical Formula | ESI+ Precursor ( m/z ) | ESI+ Primary Fragments ( m/z ) | ESI- Precursor ( m/z ) | ESI- Primary Fragments ( m/z ) |
| Diuron | C9H10Cl2N2O | 233 | 72, 188 | 231 | 186, 160, 150 |
| Linuron | C9H10Cl2N2O2 | 249 | 160, 188 | 247 | 186 (Neutral loss of 61 Da) |
| Isoproturon | C12H18N2O | 207 | 72, 162 | N/A (Poor ionization) | N/A |
Table 2: Comparison of Fragmentation Techniques (CID vs. EID)
| Feature | Collision-Induced Dissociation (CID) | Electron-Induced Dissociation (EID) |
| Mechanism | Vibrational excitation via neutral gas collisions | Electron irradiation of trapped ions |
| Cleavage Type | Cleaves weakest bonds (Urea C-N linkages) | Radical-driven, cross-ring cleavages |
| Structural Info | Basic functional group identification | Comprehensive moiety mapping, isomer differentiation |
| Primary Use Case | High-sensitivity MRM/SRM quantitation | Untargeted structural elucidation |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, the following LC-ESI-MS/MS protocol includes built-in causality checks to validate system performance continuously.
Figure 2: Standardized LC-ESI-MS/MS workflow for N-alkyl-N-phenylurea quantitation.
Step-by-Step Methodology
Step 1: Sample Preparation (Solid Phase Extraction)
-
Condition a C18 SPE cartridge with 5 mL methanol, followed by 5 mL LC-MS grade water.
-
Load 500 mL of filtered environmental water sample at a flow rate of 5 mL/min.
-
Wash with 5 mL of 5% methanol in water to remove polar interferences.
-
Elute the PUHs with 2 × 3 mL of ethyl acetate/methanol (50:50, v/v).
-
Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of Mobile Phase A.
Step 2: Liquid Chromatography Separation
-
Column: C18 reversed-phase (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes at a flow rate of 0.3 mL/min.
Step 3: Mass Spectrometry Detection & Self-Validation
-
Source Parameters: Set ESI Capillary Voltage to +4.0 kV (Positive) and -3.5 kV (Negative). Set Desolvation Temperature to 400°C.
-
System Validation Checkpoint: Inject a 10 ng/mL standard of Diuron. Monitor the ESI- transition m/z231→186 .
-
Causality Check: If the m/z186 product ion is absent, the collision energy is insufficient to break the urea bond. Increase the Argon collision energy to >15 eV.
-
Matrix Check: Monitor the ratio of m/z160 to m/z150 in MS3. A stable ion ratio (±10%) across samples confirms that matrix effects are not suppressing the secondary fragmentation pathways. If the ratio skews, utilize an isotopically labeled internal standard (e.g., Diuron-d6) to correct for matrix suppression.
-
References
-
Draper, W. M., et al. "Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water." Journal of Agricultural and Food Chemistry (2001). URL:[Link]
-
Thurman, E. M., et al. "Atmospheric pressure ionisation multiple mass spectrometric analysis of pesticides." Journal of Chromatography A (2001). URL: [Link]
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Niessen, W. M. A. "Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry." Mass Spectrometry Reviews (2010). URL:[Link]
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M. N., et al. "Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals." Analytical Chemistry (2020). URL:[Link]
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Navigating Lipophilicity: A Comparative Guide to the Partition Coefficients of Substituted Ureas
In the landscape of drug discovery and development, understanding a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate therapeutic success. Among these properties, lipophilicity, quantified by the partition coefficient (logP), stands as a critical gatekeeper, influencing everything from absorption and distribution to metabolism and excretion (ADME).[1][2] This guide provides a comparative analysis of the logP of Urea, 1-ethyl-1-phenyl-, against a backdrop of other structurally related ureas. We will delve into the experimental methodologies for logP determination, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating this essential parameter.
The Significance of LogP in Drug Design
The partition coefficient (P) is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this value, logP, provides a measure of a molecule's lipophilicity or hydrophobicity.
A compound's logP value offers profound insights into its likely behavior within a biological system. For instance, a drug's ability to traverse cellular membranes, which are lipid bilayers, is heavily dependent on its lipophilicity.[2][3] As a key component of Lipinski's Rule of Five, a logP value below 5 is generally considered favorable for oral bioavailability.[4][5][6][7] However, the optimal logP is often target-dependent; for example, drugs targeting the central nervous system (CNS) typically require a higher logP to cross the blood-brain barrier.[1]
Comparative Analysis of Urea LogP Values
Urea and its derivatives are a versatile class of compounds with a wide range of biological activities. Their lipophilicity can be finely tuned through substituent modifications, making them attractive scaffolds in drug design. The following table summarizes the experimentally determined or calculated logP values for 1-ethyl-1-phenylurea and a selection of other ureas.
| Compound Name | Structure | LogP Value | Reference |
| Urea | H₂NCONH₂ | -2.11 | [8][9][10] |
| Methylurea | CH₃NHCONH₂ | -1.09 | |
| 1,1-Dimethylurea | (CH₃)₂NCONH₂ | -0.8 | [7] |
| 1,3-Dimethylurea | CH₃NHCONHCH₃ | -0.49 | |
| Phenylurea | C₆H₅NHCONH₂ | 0.83 | [11] |
| 1-Ethyl-3-phenylurea | C₂H₅NHCONHC₆H₅ | 1.64, 1.828 (calculated) | [11][12] |
| N,N'-Diphenylurea | C₆H₅NHCONHC₆H₅ | 2.5 | [8] |
| 1-Butyl-3-phenylurea | C₄H₉NHCONHC₆H₅ | 2.608 (calculated) | [13] |
| N,N'-Diethyl-N,N'-diphenylurea | (C₂H₅)(C₆H₅)NCON(C₂H₅)(C₆H₅) | 4.20 (calculated) | [14] |
As evidenced by the data, the substitution pattern on the urea backbone has a profound impact on the logP value. The parent molecule, urea, is highly hydrophilic with a negative logP. The addition of a single methyl group in methylurea increases the lipophilicity, a trend that continues with further alkylation in dimethylurea. The introduction of a phenyl ring, as seen in phenylurea, significantly increases the logP, moving the compound into a more lipophilic domain.
Our focus compound, 1-ethyl-3-phenylurea, with its ethyl and phenyl substituents, exhibits a moderately lipophilic character with a calculated logP in the range of 1.64 to 1.828.[11][12] This positions it within a favorable range for potential drug-like properties. Further substitution, as seen with N,N'-diphenylurea and more complex derivatives, continues to increase the logP, highlighting the tunability of this critical parameter.
Experimental Determination of LogP
Accurate determination of logP is crucial for validating computational models and making informed decisions in the drug development pipeline. The two most common experimental methods are the shake-flask method and High-Performance Liquid Chromatography (HPLC)-based methods.
The Shake-Flask Method (OECD 107)
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[15] The Organisation for Economic Co-operation and Development (OECD) Guideline 107 provides a standardized protocol for this method.[5]
-
Preparation of Phases:
-
n-Octanol is pre-saturated with water.
-
Water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for ionizable compounds) is pre-saturated with n-octanol. This is a critical step to ensure that the two phases are in equilibrium before the introduction of the analyte, preventing volume changes during the experiment.
-
-
Analyte Introduction:
-
A known amount of the test compound is dissolved in either the aqueous or n-octanol phase. The choice of the initial solvent depends on the compound's solubility.
-
-
Partitioning:
-
The two phases are combined in a vessel at a defined volume ratio.
-
The vessel is shaken vigorously for a predetermined period to facilitate the partitioning of the analyte between the two phases until equilibrium is reached.[16] The duration of shaking is critical and must be sufficient to achieve equilibrium without forming a stable emulsion.
-
-
Phase Separation:
-
The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[16] This step is vital to prevent cross-contamination of the phases, which would lead to inaccurate concentration measurements.
-
-
Concentration Analysis:
-
The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.
-
Caption: Workflow for LogP determination using the shake-flask method.
HPLC-Based Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more automated, and less material-intensive alternative to the shake-flask method for estimating logP.[2][15] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its known logP value.
-
System Preparation:
-
An RP-HPLC system equipped with a C18 column is used.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
A series of standard compounds with well-established logP values are injected into the HPLC system.
-
The retention time (t_R) for each standard is recorded.
-
The capacity factor (k) is calculated for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.[2]
-
-
Sample Analysis:
-
The test compound is injected into the HPLC system under the same chromatographic conditions used for the standards.
-
The retention time of the test compound is measured, and its log k value is calculated.
-
-
LogP Determination:
-
The logP of the test compound is determined by interpolating its log k value on the calibration curve.[2]
-
Caption: Workflow for LogP determination using the HPLC method.
Conclusion
The partition coefficient is a fundamental parameter in drug discovery, providing invaluable insights into the potential pharmacokinetic behavior of a compound. As demonstrated, the lipophilicity of ureas can be systematically modulated through chemical substitution, allowing for the fine-tuning of this property to meet the demands of a specific therapeutic target. While computational methods provide useful estimations, experimental determination of logP via the shake-flask or HPLC methods remains essential for accurate characterization. This guide provides a framework for understanding and evaluating the logP of substituted ureas, empowering researchers to make more informed decisions in the pursuit of novel therapeutics.
References
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Mapping Ignorance. (2018, June 13). Putting the "rule of five" of drug research in context. Retrieved from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylurea. Retrieved from [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
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Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]
-
Stenutz. (n.d.). 1-phenyl-3-ethylurea. Retrieved from [Link]
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Neurelis, Inc. (2025, August 16). What Is Log P and How Does It Predict Chemical Behavior? Retrieved from [Link]
-
Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
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Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
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Chemsrc. (2025, August 24). phenylurea. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-N',N'-diphenylurea. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Urea (FDB012174). Retrieved from [Link]
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Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. Retrieved from [Link]
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Cheméo. (n.d.). 1-Butyl-3-phenylurea. Retrieved from [Link]
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EDETOX. (n.d.). Chemical Properties. Retrieved from [Link]
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PubChem. (n.d.). Urea. Retrieved from [Link]
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Chemsrc. (2025, August 21). 1-Methylurea. Retrieved from [Link]
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PubChem. (n.d.). Methylurea. Retrieved from [Link]
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PubChem. (n.d.). Phenylurea. Retrieved from [Link]
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University of Hertfordshire. (2023, June 7). Phenylurea (Ref: IN B5685). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Urea, phenyl- (CAS 64-10-8). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Urea, N-ethyl-N'-phenyl- (CAS 621-04-5). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of N-Methyl-N-phenyl N'-ethyl urea (CAS 52073-04-8). Retrieved from [Link]
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PubChem. (n.d.). N-(4-acetylphenyl)-N'-phenylurea. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). urea. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Nitroso-N-methylurea. Retrieved from [Link]
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Personal protective equipment for handling Urea, 1-ethyl-1-phenyl-
Comprehensive Safety and Handling Guide for Urea, 1-ethyl-1-phenyl-
As a Senior Application Scientist, establishing a self-validating safety protocol is paramount when handling specialized organic intermediates like Urea, 1-ethyl-1-phenyl- (CAS: 63098-95-3). Also known as 1-ethyl-1-phenylurea, this compound belongs to the phenylurea class, which is frequently utilized in agricultural research, herbicide development, and as synthetic building blocks. While highly valuable in drug development and materials science, phenylureas present specific toxicological profiles, including acute respiratory irritation, potential dermal absorption, and long-term environmental toxicity [1].
This guide provides an authoritative, step-by-step operational framework for handling 1-ethyl-1-phenylurea. By understanding the mechanistic causality behind each safety measure, researchers can build robust, fail-safe laboratory practices.
Physicochemical & Quantitative Hazard Data
Understanding the physical nature of a chemical is the first step in risk mitigation. 1-ethyl-1-phenylurea is a crystalline solid at room temperature, meaning the primary exposure route during routine laboratory handling is the inhalation of aerosolized dust.
Table 1: Quantitative Data and Physicochemical Properties of 1-ethyl-1-phenylurea
| Property | Value / Specification | Operational Implication |
| CAS Number | 63098-95-3 | Essential for precise SDS retrieval and inventory tracking. |
| Molecular Weight | 164.20 g/mol | Used for quantitative molarity calculations in assay preparation. |
| Physical State | Crystalline Solid | High risk of dust generation; requires draft-free weighing environments. |
| Water Solubility | Low (<10 mg/mL) | Decontamination requires surfactants/soap; water alone is insufficient to clear residues. |
| Organic Solubility | High (Ethanol, DMSO) | Solvents used for assays readily carry the dissolved compound through skin barriers. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is a calculated defense mechanism against the specific physicochemical properties of the compound [2].
Table 2: PPE Specifications and Scientific Causality
| PPE Category | Specification | Causality / Scientific Justification |
| Hand Protection | Nitrile gloves (min. 0.11 mm thickness). Double-gloving recommended. | Phenylureas can be absorbed dermally. Nitrile provides a robust barrier against organic solids. Note: If dissolved in DMSO, use thicker butyl rubber gloves, as DMSO rapidly permeates nitrile. |
| Eye Protection | Chemical safety goggles (OSHA 29 CFR 1910.133 compliant). | Prevents ocular irritation from airborne crystalline dust generated by mechanical agitation during weighing or transfer. |
| Respiratory | N95/P100 particulate respirator OR handling strictly within a Fume Hood. | 1-ethyl-1-phenylurea particulates can cause acute respiratory tract irritation. Localized exhaust ventilation is the primary engineering control. |
| Body Protection | Flame-resistant, knee-length lab coat and closed-toe shoes. | Prevents accumulation of chemical dust on personal clothing, eliminating secondary exposure vectors outside the laboratory environment. |
Operational Workflow & Handling Protocols
To ensure a self-validating system, every step of the handling process must inherently verify the safety of the next.
Step 1: Environmental Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm) [3].
-
Clear the Workspace: Remove unnecessary clutter to prevent accidental spills and ensure unobstructed airflow.
-
Surface Prep: Place an anti-static weighing mat or a damp paper towel under the analytical balance to capture stray particulates immediately.
Step 2: Weighing and Transfer (The High-Risk Phase)
-
Causality Check (Static Elimination): Static electricity can cause fine powders to aerosolize and repel from spatulas. Use anti-static weigh boats or pass the tools through a static eliminator (ionizer) before dispensing.
-
Transfer: Using a clean stainless-steel spatula, slowly transfer the 1-ethyl-1-phenylurea into the weigh boat. Avoid dropping the powder from a height to minimize dust plumes.
-
Seal: Cap the primary chemical container immediately after use to prevent moisture ingress and mitigate the risk of a bulk spill.
Step 3: Solution Preparation (Self-Validating Step)
-
In-Hood Dissolution: Transfer the solid into a volumetric flask or sealable vial before removing it from the fume hood.
-
Solvent Addition: Add the appropriate organic solvent (e.g., DMSO or Ethanol). Crucial Insight: Because solvents like DMSO enhance dermal penetration, the risk profile of the chemical increases exponentially once in solution. Ensure double-gloving if handling DMSO solutions.
-
Verification: Cap the vial tightly and vortex until fully dissolved. By dissolving the powder inside the fume hood before transport, the system self-validates: even if the vial is dropped outside the hood, the hazard is converted from an uncontrollable airborne dust to a localized, manageable liquid spill.
Spill Response & Decontamination Protocol
In the event of a localized spill, immediate and methodical action is required to prevent environmental release and secondary exposure.
-
Isolate: Alert nearby colleagues and restrict access to the spill area.
-
Contain (Solid Spill): Do not sweep dry powder, as this generates inhalable aerosols. Gently cover the spill with damp paper towels (using water mixed with a mild surfactant).
-
Collect: Wipe up the damp powder inward from the edges to the center to prevent spreading. Place all contaminated towels into a sealable hazardous waste bag.
-
Decontaminate: Wash the surface thoroughly with a detergent solution. Because phenylureas have low water solubility, soap is chemically necessary to form micelles and lift the organic residue from the benchtop.
Waste Disposal & Logistical Plan
Phenylureas are persistent in the environment and toxic to aquatic life. They must never be disposed of via standard sink drainage.
-
Solid Waste: Dispose of empty vials, contaminated gloves, and weigh boats in clearly labeled, rigid hazardous waste containers designated for "Toxic Organic Solids."
-
Liquid Waste: Collect solvent-dissolved 1-ethyl-1-phenylurea in a compatible high-density polyethylene (HDPE) carboy. Label clearly with the chemical name, CAS number, and the specific solvent used.
-
Logistics: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard destruction method for phenylurea derivatives.
Operational Workflow Diagram
The following logical relationship diagram maps the critical path for safe handling and disposal, ensuring no safety step is bypassed.
Figure 1: Operational workflow for handling and disposing of 1-ethyl-1-phenylurea.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6145, Phenylurea." PubChem, 2024. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA, U.S. Department of Labor. URL:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Laboratory Equipment." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. URL:[Link]
Sources
- 1. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. Working with Laboratory Equipment - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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